6-Amino-2H-chromen-2-one
Descripción
Propiedades
IUPAC Name |
6-aminochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJAINJCZSVZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63989-79-7 (hydrochloride) | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70162624 | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14415-44-2 | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 6-Amino-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following tables summarize the predicted and expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 6-amino-2H-chromen-2-one (C₉H₇NO₂; Molecular Weight: 161.16 g/mol ).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 - 7.6 | d | ~8.5 | H-4 |
| ~7.4 - 7.2 | d | ~8.5 | H-5 |
| ~7.1 - 6.9 | dd | ~8.5, ~2.5 | H-7 |
| ~6.8 - 6.6 | d | ~2.5 | H-8 |
| ~6.4 - 6.2 | d | ~9.5 | H-3 |
| ~5.5 - 5.0 (broad s) | s | - | -NH₂ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The values presented are estimations based on spectral data of similar aminocoumarin structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (C=O) |
| ~154 | C-9 (C-O) |
| ~148 | C-6 (C-NH₂) |
| ~144 | C-4 |
| ~125 | C-5 |
| ~120 | C-10 |
| ~118 | C-7 |
| ~115 | C-3 |
| ~110 | C-8 |
Note: These chemical shifts are predicted based on the analysis of related coumarin derivatives and serve as a reference. Actual experimental values may differ.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1750 - 1700 | C=O stretch | α,β-Unsaturated Lactone |
| 1620 - 1580 | C=C stretch | Aromatic/Vinyl |
| 1600 - 1450 | N-H bend | Primary Amine (-NH₂) |
| 1300 - 1000 | C-O stretch | Lactone |
Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).[1][2]
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 161 | [M]⁺ (Molecular Ion) |
| 133 | [M - CO]⁺ |
| 104 | [M - CO - HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary with the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the solid this compound sample via a direct insertion probe or, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
-
Propose fragmentation pathways consistent with the structure of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the data obtained.
References
The Biological Versatility of 6-Amino-2H-chromen-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-2H-chromen-2-one scaffold, a key derivative of coumarin, represents a privileged structure in medicinal chemistry. Its unique physicochemical properties make it a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-aminocoumarin derivative (ACM6) | Multiple Cancer Lines | 22.34 - 50.29 | Doxorubicin | Not Specified |
| Di-peptide of this compound | Not Specified | as low as 16 | Not Specified | Not Specified |
| 2-aminobenzochromene (5j) | HT29 (Colon) | 50 | Not Specified | Not Specified |
| 2-aminobenzochromene (5k) | HT29 (Colon) | 47 | Not Specified | Not Specified |
| 2-aminobenzochromene (4m) | HT29 (Colon) | 45 | Not Specified | Not Specified |
Wnt/β-catenin Signaling Pathway Inhibition
A key mechanism through which some coumarin derivatives exert their anticancer effects is the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt/β-catenin pathway. In the "off" state (absence of Wnt), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. In the "on" state (Wnt binds to Frizzled and LRP5/6 receptors), the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors. This compound derivatives may interfere with this pathway at various points, leading to the downregulation of proliferative genes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.[1][2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity
The coumarin nucleus is a well-established pharmacophore in the development of antimicrobial agents. This compound derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi, demonstrating promising minimum inhibitory concentrations (MIC).
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presenting their MIC values against various microbial strains.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-aminocoumarin (ACM9) | Aerobic bacteria | 2 | Not Specified | Not Specified |
| 6-aminocoumarin (ACM9) | Fungi | 1.15 - 1.30 | Not Specified | Not Specified |
| 6-aminocoumarin (ACM3) | Anaerobic bacteria | 6 - 9 | Not Specified | Not Specified |
| Coumarin derivative (29c) | Methicillin-resistant S. aureus | 1.56 | Not Specified | Not Specified |
| Coumarin derivative (29c) | Methicillin-sensitive S. aureus | 3.125 | Not Specified | Not Specified |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching the 0.5 McFarland standard) in sterile broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.
-
Well Creation: Aseptically punch wells of 6 to 8 mm in diameter into the inoculated agar plate using a sterile cork borer.[4]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[5]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have been investigated for their potential to mitigate inflammatory responses, often through the inhibition of pro-inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The following table presents the in vitro and in vivo anti-inflammatory activity of selected this compound derivatives.
| Compound ID/Description | Assay | Result | Reference Compound | Result |
| 6-(benzylamino)-coumarin (4) | Carrageenan-induced paw edema (% inhibition at 3h) | 44.05% | Indomethacin | 33.33% |
| 6-(benzylamino)-coumarin (8) | Carrageenan-induced paw edema (% inhibition at 3h) | 38.10% | Indomethacin | 33.33% |
| Furocoumarin derivative (95a) | NF-κB/DNA interaction inhibition (IC50) | 7.4 µM | Not Specified | Not Specified |
| Coumarin Schiff base (7) | Protein denaturation inhibition (%) | 90.44% - 95.42% | Ibuprofen | 85.73% - 92.21% |
Enzyme Inhibition Mechanism
Many coumarin derivatives exhibit their biological effects through enzyme inhibition. A notable mechanism for some is acting as "prodrug inhibitors" of carbonic anhydrases (CAs). The coumarin itself is not the active inhibitor; instead, it is hydrolyzed by the esterase activity of the CA enzyme at the active site. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which then binds to the enzyme, causing inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer
-
Test compounds
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) to the respective groups. Administer the vehicle to the control group.[6]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[6]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
- 1. inotiv.com [inotiv.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Photophysical Landscape of 6-Amino-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2H-chromen-2-one, a derivative of the versatile coumarin scaffold, has garnered significant interest within the scientific community. Its inherent fluorescence and sensitivity to the local microenvironment make it a valuable tool in various applications, including as a fluorescent probe and a building block for more complex molecular sensors.[1] This technical guide provides an in-depth exploration of the core photophysical properties of this compound, offering a consolidated resource for researchers leveraging this compound in their work. The document details its electronic absorption and emission characteristics, fluorescence quantum yield, and lifetime, supported by comprehensive experimental protocols and illustrative diagrams to elucidate key processes.
Core Photophysical Properties
The photophysical behavior of this compound is governed by intramolecular charge transfer (ICT) from the electron-donating amino group at the 6-position to the electron-accepting lactone moiety of the coumarin core.[1] This ICT character is responsible for its significant Stokes shifts and sensitivity to solvent polarity, a phenomenon known as solvatochromism.[1]
Data Presentation
While comprehensive quantitative data for this compound across a wide range of solvents is not extensively documented in a single source, the following tables summarize the available data for the parent compound and closely related derivatives. This information provides valuable insights into its expected photophysical behavior.
| Property | Value | Solvent/Conditions | Reference |
| Chemical Formula | C₉H₇NO₂ | - | |
| Molecular Weight | 161.16 g/mol | - | |
| Excitation Wavelength | 330 nm | Aqueous solution | [2] |
| Emission Wavelength | 460 nm | Aqueous solution | [2] |
| Fluorescence Lifetime (τ) | 9.4 ns (for a 6-aminocoumarin derivative) | Acetonitrile | [1] |
Table 1: General Properties of this compound and a derivative.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound relies on precise and standardized experimental methodologies. The following sections detail the protocols for key measurements.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 6-nitro-2H-chromen-2-one.
Materials:
-
6-nitro-2H-chromen-2-one
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 6-nitro-2H-chromen-2-one, iron powder, and ammonium chloride in a solution of ethanol and water is refluxed.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered through celite and the filtrate is concentrated under reduced pressure.
-
The residue is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]
Materials:
-
This compound
-
A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent of choice (e.g., ethanol, acetonitrile, etc.)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Calculate the quantum yield of the sample (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
where:
-
Φₛₜ is the quantum yield of the standard.
-
Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to nanosecond range.[5][6][7][8]
Materials:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder and cuvette
-
High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics (including a time-to-amplitude converter and a multi-channel analyzer)
-
Computer with data acquisition and analysis software
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Instrument Setup:
-
The sample is excited by the high-repetition-rate pulsed light source.
-
The emitted photons are detected by the high-speed photodetector.
-
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.[7][8]
-
This process is repeated for a large number of excitation cycles.
-
A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to an exponential decay model, often requiring deconvolution with the IRF, to extract the fluorescence lifetime (τ).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical properties of this compound.
Caption: A Jablonski diagram illustrating the electronic transitions of a fluorescent molecule.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
The Potent Antimicrobial and Antifungal Efficacy of 6-Aminocoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of 6-aminocoumarin and its derivatives. As the threat of multidrug-resistant pathogens continues to grow, the exploration of novel scaffolds like coumarins is paramount in the development of new therapeutic agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of 6-aminocoumarin's bioactivity to support ongoing research and development efforts in this critical field.
Core Findings: Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potency of various 6-aminocoumarin derivatives has been extensively evaluated against a broad spectrum of pathogens. The data, summarized below, highlights the significant potential of this scaffold. Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values are presented to facilitate a comparative analysis of the compounds' efficacy.
| Compound/Derivative | Target Organism | Type | Activity Metric | Value (µg/mL) | Reference |
| ACM9 | Pathogenic Aerobes | Bacterium | MIC | 2 | [1] |
| Fungiomers | Fungus | MIC | 1.15–1.30 | [1] | |
| ACM3 | Anaerobic Bacteria | Bacterium | MIC | 6-9 | [1] |
| Compound 5n | Fusarium oxysporum | Fungus | EC50 | 8.73 | [2] |
| Compound 7p | Alternaria alternata | Fungus | EC50 | 26.25 | [2] |
| DFC5 | Aerobic Bacteria | Bacterium | MIC | 1.23-2.60 | [3] |
| DFC1 | Fungi | Fungus | MFC | 0.95-1.32 | [3] |
| Coumarin-Pyrazolone Derivatives | Staphylococcus aureus | Bacterium | MIC | 10 | [4] |
| Bacillus subtilis | Bacterium | MIC | 14 | [4] | |
| Escherichia coli | Bacterium | MIC | 14 | [4] | |
| Pseudomonas aeruginosa | Bacterium | MIC | 15 | [4] | |
| Coumarin-Amino Acid Conjugate 5e | Fungal Strains | Fungus | MIC | 6.25-12.5 | [5] |
Mechanistic Insights: Inhibition of DNA Gyrase
Aminocoumarin antibiotics, including 6-aminocoumarin derivatives, primarily exert their antimicrobial effects by targeting and inhibiting bacterial DNA gyrase.[6][7] This essential enzyme is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. By competitively binding to the ATP-binding site on the GyrB subunit of DNA gyrase, aminocoumarins prevent the enzyme from carrying out its function, leading to a cessation of cellular processes and ultimately, bacterial cell death.[6] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a potential for synergistic applications or utility against fluoroquinolone-resistant strains.[6]
Experimental Protocols
To ensure the reproducibility and validation of the reported findings, this section details the key experimental methodologies employed in the assessment of 6-aminocoumarin's antimicrobial and antifungal properties.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Procedure:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The 6-aminocoumarin derivative is serially diluted in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]
Mycelial Growth Rate Method for Antifungal Activity
This method is employed to assess the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.[2]
Procedure:
-
Preparation of Fungal Plates: The test fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) until a sufficient amount of mycelium is present.
-
Incorporation of Test Compound: The 6-aminocoumarin derivative is incorporated into the molten agar medium at various concentrations. The agar is then poured into Petri dishes and allowed to solidify.
-
Inoculation: A small plug of mycelium from the edge of an actively growing fungal colony is placed in the center of the agar plates containing the test compound.
-
Incubation: The plates are incubated at a temperature conducive to fungal growth (e.g., 25-28°C) for several days.
-
Measurement of Inhibition: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined.[9]
Conclusion and Future Directions
The data and methodologies presented in this guide underscore the significant potential of 6-aminocoumarin and its derivatives as a promising class of antimicrobial and antifungal agents. The well-defined mechanism of action, targeting DNA gyrase, offers a clear pathway for further drug development and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and broaden the spectrum of activity, as well as in vivo efficacy and toxicity studies to translate these promising in vitro results into clinically viable therapeutics. The detailed protocols provided herein serve as a foundational resource for researchers dedicated to advancing the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Aminocoumarin-Based Schiff Bases: High Antifungal Activity in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 7. New aminocoumarin antibiotics as gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Exploration of 6-Amino-2H-chromen-2-one Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies utilized in the study of 6-Amino-2H-chromen-2-one derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The strategic application of computational tools allows for the efficient screening, characterization, and optimization of these derivatives as potential therapeutic agents. This document outlines the core in silico techniques, presents quantitative data from relevant studies, details experimental protocols, and visualizes key workflows and biological pathways.
Introduction to this compound Derivatives
The this compound scaffold, a derivative of coumarin, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The amino group at the 6-position provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity. In silico studies play a pivotal role in rationally guiding the design and selection of these derivatives for further experimental validation.
Core In Silico Methodologies
The in silico evaluation of this compound derivatives primarily involves three key stages: molecular docking to predict binding affinity and mode to a biological target, ADMET prediction to assess pharmacokinetic and toxicity profiles, and molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for understanding structure-activity relationships (SAR) and for virtual screening of large compound libraries.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. In silico ADMET models help to identify compounds with favorable pharmacokinetic properties and to flag potential toxicity issues, thereby reducing the likelihood of late-stage failures.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the docked pose, identify key interactions, and understand the conformational changes that may occur upon ligand binding.
Quantitative Data Summary
The following tables summarize quantitative data from various in silico and in vitro studies on this compound and its derivatives, highlighting their biological activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Mono-peptide derivatives | HepG-2, PC-3, Hct-116 | 16 - 60 | [1] |
| Di-peptide derivatives | Various cancer cell lines | as low as 16 | [1] |
Table 2: Enzyme Inhibition and Receptor Binding Affinity
| Derivative Type | Target | Activity | Value | Reference |
| Di-peptide derivative | Casein Kinase 2 (CK2) | IC50 | 0.117 µM | [1] |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 receptor | Ki | 27.2 nM | --- |
| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative | hP2Y6R | IC50 | 2.62 µM | [2] |
| 6-fluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | hP2Y6R | IC50 | 1.81 µM | [2] |
| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | hP2Y6R | IC50 | 5.00 µM | [2] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the core in silico experiments discussed in this guide.
Molecular Docking Protocol using AutoDock
This protocol outlines a typical molecular docking workflow using the widely used software, AutoDock.
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand structure in a PDB file format.
-
Using AutoDockTools (ADT), assign Gasteiger charges and merge non-polar hydrogens. Save the final ligand file in PDBQT format.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Using ADT, add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein, typically based on the location of the co-crystallized ligand or from literature data.
-
In ADT, define the grid box dimensions to encompass the entire active site.
-
Generate the grid parameter file (.gpf) which specifies the grid box center and dimensions.
-
Run AutoGrid to pre-calculate the grid maps for different atom types.
-
-
Docking Simulation:
-
Prepare the docking parameter file (.dpf) in ADT, specifying the ligand, protein, and grid parameter files.
-
Set the docking algorithm parameters, such as the number of genetic algorithm runs and the maximum number of energy evaluations. The Lamarckian genetic algorithm (LGA) is commonly employed.[3]
-
Run the AutoDock simulation using the command line.
-
-
Results Analysis:
-
Analyze the docking log file (.dlg) to view the binding energies and docked conformations.
-
Visualize the docked poses and interactions with the protein active site using molecular visualization software (e.g., PyMOL, VMD, Chimera).
-
ADMET Prediction Protocol using Online Tools
This protocol describes a general workflow for predicting ADMET properties using freely available web servers.
-
Compound Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the this compound derivative.
-
Access a reliable online ADMET prediction tool (e.g., SwissADME, pkCSM, ADMETlab).
-
-
Prediction Execution:
-
Paste the SMILES string into the input field of the web server.
-
Initiate the prediction process.
-
-
Data Interpretation:
-
Analyze the output, which typically includes a wide range of physicochemical properties, pharmacokinetic parameters (e.g., human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration), and toxicity predictions (e.g., AMES toxicity, hERG inhibition).
-
Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Molecular Dynamics Simulation Protocol using GROMACS
This protocol provides a basic workflow for performing a molecular dynamics simulation of a protein-ligand complex using GROMACS.
-
System Preparation:
-
Prepare the protein-ligand complex structure, typically from the best-docked pose.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36, AMBER). Ligand parameterization may require tools like CGenFF or antechamber.
-
Create a simulation box and solvate the system with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant.
-
-
-
Production MD:
-
Run the production molecular dynamics simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond interactions, and binding free energy.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound derivatives.
Caption: A generalized workflow for in silico drug discovery.
Caption: Logical relationships in computational drug design.
Caption: The PI3K/Akt signaling pathway.
Caption: The ERK/MAPK signaling pathway.
Caption: The NF-κB signaling pathway.
References
The Structure-Activity Relationship of 6-Aminocoumarin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in nature and form the backbone of numerous compounds with significant pharmacological properties. Among these, the 6-aminocoumarin scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of potent inhibitors of various biological targets. The amino group at the 6-position provides a crucial handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of 6-aminocoumarin analogs, focusing on their interactions with key enzymatic targets, and offers detailed experimental protocols for their synthesis and evaluation.
Structure-Activity Relationship of 6-Aminocoumarin Analogs
The biological activity of 6-aminocoumarin derivatives is highly dependent on the nature and position of substituents on the coumarin core and the appended functionalities at the 6-amino group. The following sections delineate the SAR of these analogs against prominent biological targets.
DNA Gyrase and Topoisomerase IV Inhibitors
Aminocoumarins, such as novobiocin and clorobiocin, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] These antibiotics bind to the ATP-binding site of the GyrB and ParE subunits, respectively. SAR studies have revealed key structural features influencing their inhibitory activity.
While natural aminocoumarins typically feature a 3-amino group, synthetic analogs have explored modifications at various positions. The principles derived from the study of classic aminocoumarins can inform the design of novel 6-aminocoumarin derivatives targeting these enzymes. Key determinants of activity include:
-
Acylation of the sugar moiety: Acylation of the 3"-OH group of the noviose sugar is essential for gyrase inhibitory activity.[1][2] The 5-methyl-pyrrol-2-carbonyl (MePC) group generally confers greater potency than a carbamoyl group.[1][2]
-
Substitution at the 8'-position of the coumarin ring: Halogenation (e.g., chlorine) or methylation at this position enhances activity. The optimal substituent can depend on the nature of the acyl group on the sugar.[1][2] For instance, in the presence of a carbamoyl group at the 3"-position, a methyl group at the 8'-position results in higher activity, whereas with a MePC group at the 3"-position, chlorine at the 8'-position is superior.[2]
-
The prenylated 4-hydroxybenzoyl moiety: This group, attached to the 3-amino group in natural aminocoumarins, plays a crucial role in binding. Analogs with structurally diverse replacements for this moiety have shown considerable activity, indicating flexibility in this region for inhibitor design.[3]
Table 1: Inhibitory Activity (IC50) of Novobiocin and Clorobiocin Analogs against E. coli DNA Gyrase and Topoisomerase IV [4]
| Compound | R1 (at 8') | R2 (at 3"-OH of noviose) | DNA Gyrase IC50 (µM) | Topo IV IC50 (µM) |
| 1 | H | H | >1000 | >1000 |
| 2 | H | Carbamoyl | 2.5 | 100 |
| 3 | H | MePC | 0.1 | 5 |
| Novobiocin | CH3 | Carbamoyl | 0.05 | 25 |
| 5 | CH3 | H | >1000 | >1000 |
| 6 | CH3 | MePC | 0.025 | 1 |
| 7 | Cl | H | >1000 | >1000 |
| 8 | Cl | Carbamoyl | 0.1 | 50 |
| Clorobiocin | Cl | MePC | 0.005 | 0.5 |
MePC: 5-methyl-pyrrol-2-carbonyl
Carbonic Anhydrase Inhibitors
Certain 6-aminocoumarin derivatives have been identified as potent and selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[5][6] These enzymes play a role in pH regulation in cancer cells, contributing to tumor survival and proliferation.
The SAR for this class of inhibitors is centered on the substitution at the 6-amino position:
-
Urea and Amide Linkers: The introduction of ureido or amido functionalities at the 6-position is a key structural feature for potent hCA inhibition.[5][6]
-
Aromatic Substituents: The nature and substitution pattern of the aryl ring attached to the urea or amide linker significantly influence inhibitory potency and selectivity. Disubstituted phenyl groups have been found to be particularly effective.[6]
Table 2: Inhibitory Activity (KI) of 6-Ureido/Amidocoumarins against Human Carbonic Anhydrase Isoforms [5]
| Compound | R | hCA I KI (µM) | hCA II KI (µM) | hCA IX KI (nM) | hCA XII KI (nM) |
| 5a | Phenyl | >100 | >100 | 82.4 | 95.1 |
| 5b | 4-Fluorophenyl | >100 | >100 | 45.2 | 48.3 |
| 5c | 4-Chlorophenyl | >100 | >100 | 33.1 | 35.7 |
| 5d | 4-Bromophenyl | >100 | >100 | 28.9 | 30.1 |
| 5e | 4-Methylphenyl | >100 | >100 | 65.7 | 72.4 |
| 5f | 4-Methoxyphenyl | >100 | >100 | 78.1 | 85.6 |
| 5g | 3,4-Dichlorophenyl | >100 | >100 | 14.7 | 15.9 |
| 5h | 3,5-Dichlorophenyl | >100 | >100 | 18.2 | 20.4 |
| 7a | Phenyl | >100 | >100 | 55.6 | 60.2 |
| 7b | 4-Chlorophenyl | >100 | >100 | 39.8 | 42.5 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Antimicrobial and Anticancer Activity
6-Aminocoumarin derivatives have also demonstrated a broad spectrum of antimicrobial and anticancer activities.[7] The mechanism of action for these activities can be diverse and may not always be linked to a single molecular target.
For antimicrobial activity, the minimum inhibitory concentration (MIC) is a key parameter. The SAR for antimicrobial 6-aminocoumarin analogs is still an active area of research, with promising results against various bacterial and fungal strains.[7]
In the context of anticancer activity, IC50 values against various cancer cell lines are used to quantify potency. The substitution pattern on the 6-amino group and the coumarin core can be tailored to achieve cytotoxicity against specific cancer cell types.[7]
Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected 6-Aminocoumarin Derivatives [7]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| ACM3 | 16 | 8 | 32 | 64 | 16 |
| ACM6 | 8 | 4 | 16 | 32 | 8 |
| ACM9 | 2 | 2 | 4 | 8 | 1.15-1.30 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 0.125 | 1 | - |
| Fluconazole (Standard) | - | - | - | - | 8 |
Table 4: Anticancer Activity (IC50, µg/mL) of Selected 6-Aminocoumarin Derivatives [7]
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| ACM3 | 45.81 | 55.23 | 60.11 | 72.45 |
| ACM6 | 22.34 | 28.91 | 35.67 | 50.29 |
| ACM9 | 30.15 | 38.42 | 42.88 | 58.76 |
| Doxorubicin (Standard) | 0.85 | 0.92 | 1.15 | 1.34 |
Experimental Protocols
Synthesis of 6-Ureidocoumarins[5][6]
a. Synthesis of 6-Nitrocoumarin (2): To a solution of 2-hydroxy-5-nitrobenzaldehyde (1) in DMF, acetic anhydride and polyphosphoric acid (PPA) are added. The mixture is heated at 145 °C for 6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 6-nitrocoumarin.
b. Synthesis of 6-Aminocoumarin (3): 6-Nitrocoumarin (2) is reduced to 6-aminocoumarin (3). This can be achieved using either iron powder in a mixture of acetic acid, ethanol, and water at 40 °C for 1 hour, or using tin(II) chloride dihydrate in refluxing ethanol for 2 hours. After completion of the reaction, the mixture is worked up to isolate the 6-aminocoumarin.
c. General Procedure for the Synthesis of 6-Ureidocoumarins (5a-p): To a stirred solution of 6-aminocoumarin (3) in anhydrous acetonitrile under an argon atmosphere, a solution of the appropriate phenyl isocyanate (4a-p) in anhydrous acetonitrile is added dropwise. The reaction mixture is stirred at room temperature for 4-12 hours. The resulting solid precipitate is collected by filtration, washed with dichloromethane, and dried to afford the pure 6-ureidocoumarins.
DNA Gyrase Supercoiling Assay[5][8]
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
Stop Solution/Loading Dye (e.g., 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine 6 µL of 5X Assay Buffer, 1 µg of relaxed pBR322 DNA, the test compound at various concentrations, and sterile water to a final volume of 27 µL.
-
Initiate the reaction by adding 3 µL of DNA gyrase (e.g., 1 unit).
-
Incubate the reactions at 37 °C for 30-60 minutes.
-
Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Analyze the samples by electrophoresis on a 1% agarose gel in TAE or TBE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of gyrase activity and its inhibition.
Carbonic Anhydrase Inhibition Assay[9]
This colorimetric assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO
-
Test compounds and a known CA inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control).
-
Add 20 µL of the CA enzyme solution and pre-incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.
-
Determine the KI value by fitting the data to appropriate enzyme inhibition models.
Minimum Inhibitory Concentration (MIC) Determination[9][10]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then dilute to a final concentration of about 5 x 10^5 CFU/mL in the wells).[8]
-
Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (medium + inoculum, no compound).
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Synthesis of 6-Ureidocoumarins
Caption: Synthetic pathway for 6-ureidocoumarins.
Experimental Workflow for Inhibitor Screening
Caption: Drug discovery workflow for 6-aminocoumarin analogs.
Conclusion and Future Perspectives
The 6-aminocoumarin scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of specific substitutions in modulating the potency and selectivity of these analogs against various enzymatic targets, including bacterial topoisomerases and human carbonic anhydrases. The detailed experimental protocols provided serve as a practical guide for researchers engaged in the synthesis and evaluation of new 6-aminocoumarin derivatives.
Future research in this area will likely focus on expanding the diversity of substituents at the 6-amino position and other sites on the coumarin core to explore new biological targets. Furthermore, the application of computational modeling and machine learning approaches will be invaluable in predicting the activity of novel analogs and guiding rational drug design. The continued exploration of the pharmacological potential of 6-aminocoumarin derivatives holds significant promise for the discovery of new drugs to address unmet medical needs in infectious diseases, oncology, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Note and Protocol: A Reliable Two-Step Synthesis of 6-Amino-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-2H-chromen-2-one, also known as 6-aminocoumarin, is a vital heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The amino group at the 6-position provides a reactive handle for further molecular modifications, making it a valuable intermediate in drug discovery and development. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the nitration of 2H-chromen-2-one (coumarin) to yield 6-nitro-2H-chromen-2-one, followed by its reduction to the target amine.
Experimental Protocols
This synthesis is performed in two sequential steps:
-
Step 1: Electrophilic Nitration of 2H-chromen-2-one.
-
Step 2: Reduction of 6-Nitro-2H-chromen-2-one.
Step 1: Synthesis of 6-Nitro-2H-chromen-2-one
This procedure details the electrophilic nitration of the coumarin benzene ring. The reaction's temperature is a critical parameter to control the regioselectivity, favoring the formation of the 6-nitro isomer.
Materials:
-
2H-chromen-2-one (Coumarin)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2H-chromen-2-one in concentrated sulfuric acid with stirring in an ice bath, maintaining the temperature below 5 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.
-
Add the nitrating mixture dropwise to the coumarin solution using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to ensure the selective formation of the 6-nitro isomer.[1][2]
-
After the complete addition of the nitrating mixture, continue stirring the reaction mixture at room temperature for approximately one hour.[2]
-
Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring.
-
A precipitate of 6-nitro-2H-chromen-2-one will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-2H-chromen-2-one.
-
Dry the purified product in a desiccator.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 6-nitro-2H-chromen-2-one to an amino group using iron powder and ammonium chloride, a method known for its convenience and efficiency.[3][4][5]
Materials:
-
6-Nitro-2H-chromen-2-one
-
Iron (Fe) powder
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH), 1N solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Celite pad
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 6-nitro-2H-chromen-2-one, iron powder, and ammonium chloride in a solvent mixture of ethanol and water (e.g., a 4:1 v/v ratio).[3][6]
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, allow the mixture to cool slightly and filter it while hot through a pad of Celite to remove the iron powder and iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and adjust the pH to approximately 8 with a 1N aqueous solution of NaOH.[6]
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the typical yields reported for the two-step synthesis of this compound. Yields can vary based on the specific reaction conditions and scale.
| Step | Reactant | Product | Typical Yield (%) | Reference(s) |
| 1. Nitration | 2H-chromen-2-one | 6-Nitro-2H-chromen-2-one | 45-90 | [1][2][7] |
| 2. Reduction (using Fe/NH₄Cl or similar) | 6-Nitro-2H-chromen-2-one | This compound | 62-82 | [7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis process for this compound.
References
- 1. scispace.com [scispace.com]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
Illuminating Cellular Landscapes: Application Notes and Protocols for 6-Aminocoumarin Derivatives in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and quantify dynamic processes within living cells is paramount to advancing our understanding of cellular biology and accelerating drug discovery. Among the vast arsenal of fluorescent tools, 6-aminocoumarin derivatives have emerged as a versatile and powerful class of probes. Their inherent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them exceptional candidates for a wide array of live-cell imaging applications.
This document provides detailed application notes and protocols for the utilization of 6-aminocoumarin derivatives in cell imaging. We present a comprehensive overview of their applications, supported by quantitative data and detailed experimental methodologies, to empower researchers in their quest to unravel the intricate workings of the cell.
Applications of 6-Aminocoumarin Derivatives
The chemical scaffold of 6-aminocoumarin is readily amenable to modification, allowing for the rational design of fluorescent probes that can selectively target and report on a variety of cellular analytes and parameters. Key applications include:
-
Detection of Metal Ions: Monitoring the flux and distribution of essential metal ions is crucial for understanding cellular signaling and homeostasis. 6-Aminocoumarin derivatives have been engineered to selectively detect ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).
-
Sensing of Biological Thiols: Thiols, such as cysteine (Cys) and glutathione (GSH), play critical roles in maintaining cellular redox balance. Specific 6-aminocoumarin probes have been developed to quantify these important biomolecules.
-
Monitoring Reactive Oxygen and Nitrogen Species (ROS/RNS): Dysregulation of ROS and RNS is implicated in numerous pathological conditions. Probes based on 6-aminocoumarin can detect species like peroxynitrite (ONOO⁻), offering insights into oxidative and nitrative stress.
-
Measuring pH Fluctuations: The pH of cellular compartments is tightly regulated and indicative of cellular health and function. Ratiometric 6-aminocoumarin probes have been designed to accurately measure pH in various organelles.
-
Assessing Cellular Viscosity: Intracellular viscosity is a key parameter that influences molecular diffusion and reaction rates. Specially designed 6-aminocoumarin "molecular rotors" exhibit fluorescence changes in response to the viscosity of their environment.
Quantitative Data of Selected 6-Aminocoumarin Probes
The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. The following tables summarize the photophysical properties of several 6-aminocoumarin derivatives for various applications, allowing for easy comparison.
Table 1: Probes for Metal Ion Detection
| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Cu²⁺ Probe (L) | 412 | 485 | 73 | - | 3.5 µM[1][2] | [1][2] |
| Cu²⁺ Probe (HQ1) | 450 | 525 | 75 | - | 18.1 nM | [3] |
| Cu²⁺ Probe (HQ2) | 450 | 530 | 80 | - | 15.7 nM | [3] |
| Zn²⁺ Probe | ~465 | ~525 | ~60 | - | - | [4] |
| Fe³⁺ Probe | ~500 | ~550 | ~50 | - | - | [4] |
Table 2: Probes for Biological Thiols
| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Thiol Probe (Probe 1) | ~405 | ~500 | ~95 | <0.0001 (off), >0.1 (on) | 0.22 µM (for Cys)[5] | [5] |
Table 3: Probes for Reactive Oxygen and Nitrogen Species
| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| ONOO⁻/Thiol Probe (ROS-AHC) | 400 | ~470 | ~70 | - | - | [6] |
Table 4: Probes for pH and Viscosity
| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | pKa / Viscosity Sensitivity | Reference |
| Ratiometric pH Probe (RC1) | 420 (donor) | 477 (donor), 582 (acceptor) | - | 4.98 | [7] |
| Viscosity Probe (Cou-A) | ~420 | ~476 | ~56 | 0.554 (log I vs log η) | [8] |
Experimental Protocols
Accurate and reproducible results in cellular imaging depend on meticulous experimental protocols. Below are detailed methodologies for key experiments involving 6-aminocoumarin derivatives.
A. General Protocol for Live-Cell Staining and Imaging
This protocol provides a general workflow for staining live cells with 6-aminocoumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.
Materials:
-
6-Aminocoumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in the appropriate medium until they reach 50-70% confluency.
-
Probe Stock Solution Preparation: Prepare a stock solution of the 6-aminocoumarin probe, typically at a concentration of 1-10 mM in anhydrous DMSO.
-
Working Solution Preparation: Dilute the probe stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed serum-free or complete culture medium.[9]
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.[9] The optimal incubation time should be determined empirically for each probe and cell type.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.
General workflow for live-cell imaging.
B. Protocol for Imaging Biological Thiols (e.g., Cysteine)
This protocol is adapted for a "turn-on" 6-aminocoumarin probe that fluoresces upon reaction with biological thiols.[5]
Cell Line: HeLa cells or other appropriate cell line.
Procedure:
-
Follow the "General Protocol for Live-Cell Staining and Imaging" (steps 1-4). Use a working concentration of the thiol-specific probe (e.g., 5 µM).
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation at 405 nm).
-
(Optional) Induction/Depletion of Thiols: To confirm the probe's specificity, cells can be pre-treated with agents that modulate intracellular thiol levels.
-
To increase thiols: Pre-incubate cells with N-acetylcysteine (NAC), a precursor to cysteine, for 1-2 hours before probe loading.
-
To decrease thiols: Pre-incubate cells with N-ethylmaleimide (NEM), a thiol-alkylating agent, for 30 minutes before probe loading.
-
Simplified mechanism for thiol-reactive probes.
C. Protocol for Ratiometric pH Measurement
This protocol is for a FRET-based 6-aminocoumarin-rhodamine probe for measuring lysosomal pH.[7]
Procedure:
-
Follow the "General Protocol for Live-Cell Staining and Imaging" (steps 1-6).
-
Imaging: Acquire two fluorescence images simultaneously using two different emission channels:
-
Channel 1 (Donor): Excitation at ~420 nm, Emission at ~477 nm (for the 6-aminocoumarin donor).
-
Channel 2 (Acceptor): Excitation at ~420 nm, Emission at ~582 nm (for the rhodamine acceptor, sensitized by FRET).
-
-
Image Analysis:
-
Calculate the ratio of the fluorescence intensity from the acceptor channel to the donor channel (I582 / I477) for each pixel or region of interest.
-
This ratio is proportional to the pH of the environment.
-
-
(Optional) pH Calibration: To obtain absolute pH values, a calibration curve can be generated by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.
References
- 1. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ratiometric lysosomal pH probe based on the coumarin–rhodamine FRET system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Amino-2H-chromen-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-amino-2H-chromen-2-one (6-aminocoumarin) as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein are aimed at providing researchers with practical methodologies for the preparation of novel coumarin-based derivatives with potential applications in drug discovery and materials science.
Introduction
This compound is a key synthetic intermediate possessing a reactive amino group on the coumarin scaffold. This functionality allows for a variety of chemical transformations, making it an ideal starting material for the construction of fused and substituted heterocyclic systems. The resulting coumarin-heterocycle hybrids are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines key synthetic strategies and provides detailed experimental protocols for the synthesis of pyridine, pyrimidine, thiazole, and triazole derivatives from this compound.
Synthesis of Pyridine Derivatives
Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a classical method for the synthesis of quinoline rings. In the context of this compound, this reaction leads to the formation of pyridocoumarins, a class of compounds with interesting biological activities[1][2][3]. The reaction typically involves the condensation of an α,β-unsaturated carbonyl compound (generated in situ from glycerol or other precursors) with the aminocoumarin under acidic conditions.
Experimental Protocol: Synthesis of Pyrido[3,2-f]chromen-2-one
-
Materials:
-
This compound (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent and solvent)
-
Ferrous sulfate (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of this compound, glycerol, and a catalytic amount of ferrous sulfate.
-
Add nitrobenzene to the mixture.
-
Heat the reaction mixture cautiously in an oil bath. The reaction is often exothermic and may require initial cooling.
-
Once the initial vigorous reaction subsides, maintain the temperature at 140-150°C for 3-4 hours.
-
After completion, cool the mixture to room temperature and pour it carefully into a large volume of ice-water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude product.
-
Extract the distillate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrido[3,2-f]chromen-2-one.
-
Multicomponent Reactions for Pyridine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. This compound can participate in MCRs with aldehydes and active methylene compounds like malononitrile to yield highly functionalized pyridine derivatives[4][5][6][7][8].
Experimental Protocol: Three-Component Synthesis of 2-Amino-4-aryl-6-(2-oxo-2H-chromen-6-yl)pyridine-3,5-dicarbonitrile
-
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Malononitrile (2.0 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound and the aromatic aldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyridine derivative.
-
Synthesis of Pyrimidine Derivatives
Biginelli Reaction
The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones. While traditionally employing a β-ketoester, variations of this reaction can be adapted for the synthesis of coumarin-fused pyrimidines using appropriate precursors derived from this compound[3][9][10]. A more direct approach involves the condensation of a chalcone derivative of 6-acetyl-coumarin with urea or thiourea. As this compound can be converted to 6-acetyl-7-hydroxy-4-methylcoumarin, this provides a pathway to pyrimidine-fused coumarins[11].
Experimental Protocol: Synthesis of Coumarin-Fused Pyrimidines
This protocol describes a general approach starting from a chalcone derived from an acetylcoumarin, which can be synthesized from precursors related to this compound.
-
Materials:
-
Coumarinyl chalcone (1.0 equiv)
-
Urea or Thiourea (1.2 equiv)
-
Potassium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve the coumarinyl chalcone and urea (or thiourea) in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 10-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine derivative.
-
Synthesis of Thiazole Derivatives
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. This involves the reaction of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it is first necessary to introduce a thioamide functionality or to prepare a derivative that can be converted into an α-haloketone[12][13][14][15][16][17]. For instance, the amino group can be converted to a thiourea, which can then react with an α-haloketone.
Experimental Protocol: Synthesis of a 6-(Thiazol-2-ylamino)-2H-chromen-2-one Derivative
-
Materials:
-
6-(Thioureido)-2H-chromen-2-one (prepared from this compound and a thiocyanate) (1.0 equiv)
-
α-Bromoacetophenone (1.0 equiv)
-
Ethanol
-
-
Procedure:
-
Dissolve 6-(thioureido)-2H-chromen-2-one and α-bromoacetophenone in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of sodium carbonate to neutralize the hydrobromic acid formed.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure thiazole derivative.
-
Synthesis of Triazole Derivatives
The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the synthesis of 1,2,3-triazoles. This compound can be readily converted to 6-azido-2H-chromen-2-one, which can then be reacted with a terminal alkyne to furnish the corresponding triazole-coumarin hybrid[4][18][19][20].
Experimental Protocol: Synthesis of 6-(1-Aryl-1H-1,2,3-triazol-4-yl)-2H-chromen-2-one
-
Materials:
-
6-Azido-2H-chromen-2-one (prepared from this compound) (1.0 equiv)
-
Arylacetylene (1.1 equiv)
-
Copper(II) sulfate pentahydrate (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
tert-Butanol/Water (1:1)
-
-
Procedure:
-
To a solution of 6-azido-2H-chromen-2-one and the arylacetylene in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole derivative.
-
Data Presentation
| Heterocycle | Synthetic Method | Key Reagents | Typical Conditions | Yield (%) | Reference |
| Pyridine | Skraup-Doebner-von Miller | Glycerol, H₂SO₄, Nitrobenzene | 140-150°C, 3-4 h | 40-60 | [1][2] |
| Pyridine | Multicomponent Reaction | Aldehyde, Malononitrile, Piperidine | Reflux in Ethanol, 6-8 h | 70-90 | [4][5] |
| Pyrimidine | From Chalcone Derivative | Urea/Thiourea, KOH | Reflux in Ethanol, 10-12 h | 60-80 | [11] |
| Thiazole | Hantzsch Synthesis | α-Haloketone, Thiourea derivative | Reflux in Ethanol, 4-6 h | 65-85 | [12][14] |
| Triazole | CuAAC "Click" Reaction | Alkyne, CuSO₄, Sodium Ascorbate | Room Temp, t-BuOH/H₂O, 12-24 h | 80-95 | [4][18][19] |
Signaling Pathways and Experimental Workflows
Biological Activities of Synthesized Heterocycles
Many of the heterocyclic compounds synthesized from this compound exhibit significant biological activities. For instance, coumarin-thiazole hybrids have been investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting their potential as anticancer agents[1][21][22][23]. Coumarin-pyrazole derivatives have been shown to possess anti-inflammatory properties by modulating signaling pathways such as the NF-κB and MAPK pathways[24][25][26][27][28][29][30].
Visualizations
Caption: General workflow from synthesis to biological evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. [PDF] Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics | Semantic Scholar [semanticscholar.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives [crcu.jlu.edu.cn]
- 9. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. Thiazole synthesis [organic-chemistry.org]
- 18. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of coumarin-triazole hybrids: biocompatible anti-diabetic agents, in silico molecular docking and ADME screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-pot synthesis of coumarin-3-carboxamides containing a triazole ring via an isocyanide-based six-component reaction. | Semantic Scholar [semanticscholar.org]
- 21. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]
Application of 6-Amino-2H-chromen-2-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Amino-2H-chromen-2-one, a versatile heterocyclic compound, in the field of enzyme inhibition assays. This document details its primary applications as a foundational scaffold for the design of potent and selective enzyme inhibitors and as a fluorogenic leaving group in substrates for monitoring enzyme activity. Detailed protocols for both applications are provided to facilitate its use in research and drug discovery.
Introduction
This compound, a member of the coumarin family, is a valuable building block in medicinal chemistry and biochemical research. Its unique chemical structure, featuring a reactive amino group and the inherent fluorescence of the coumarin core, makes it a molecule of significant interest for developing tools to study enzyme function and inhibition. While direct potent inhibitory activity of the parent molecule is not widely reported, its derivatives have shown significant efficacy against various enzyme targets. Furthermore, its fluorescent properties allow for its use in the synthesis of fluorogenic enzyme substrates.
Application 1: Scaffold for Designing Selective Enzyme Inhibitors
Derivatives of this compound have been successfully synthesized and identified as potent and selective inhibitors of several enzymes, most notably human carbonic anhydrase (hCA) isoforms IX and XII. These isoforms are implicated in various cancers, making them attractive therapeutic targets. The 6-aminocoumarin scaffold serves as a key structural motif for the development of these inhibitors.
Quantitative Data: Inhibition of Carbonic Anhydrases by 6-Aminocoumarin Derivatives
The following table summarizes the inhibition constants (Kᵢ) of various 6-aminocoumarin derivatives against different human carbonic anhydrase isoforms. This data highlights the potential for developing highly selective inhibitors based on this scaffold.
| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |
| 6-ureido/amidocoumarins | hCA IX | 14.7–82.4 nM | Highly selective against hCA I and II | [1] |
| hCA XII | 5.9–95.1 nM | Highly selective against hCA I and II | [1] | |
| 6-aminocoumarin oxime-ether/sulfonamides | hCA IX | 0.89–1.055 µM | Selective over other isoforms | [2] |
| hCA XII | 0.51–0.70 µM | Selective over other isoforms | [2] |
Note: The parent compound, this compound, has not been extensively reported as a direct potent inhibitor of these enzymes. Its primary role is that of a key structural component in the design of these more complex and highly active derivatives.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
The diagram below illustrates the role of carbonic anhydrase IX (CA IX) in maintaining the pH of hypoxic tumor cells, a process that can be targeted by inhibitors derived from this compound.
Application 2: Fluorogenic Leaving Group in Enzyme Substrates
This compound can be incorporated into synthetic enzyme substrates as a fluorogenic leaving group. In its conjugated form (e.g., via an amide or ester linkage), the fluorescence of the coumarin is quenched. Upon enzymatic cleavage of the substrate, the free this compound is released, resulting in a significant increase in fluorescence that can be monitored in real-time to determine enzyme activity. This principle is widely used in assays for various hydrolases, including proteases and caspases.
Experimental Workflow: Fluorogenic Enzyme Assay
The following diagram outlines the general workflow for an enzyme inhibition assay using a substrate with a 6-aminocoumarin leaving group.
Experimental Protocols
Protocol 1: General Protocol for Carbonic Anhydrase Inhibition Assay
This protocol is adapted for the screening of 6-aminocoumarin derivatives against carbonic anhydrase activity using a stopped-flow spectrophotometer to measure the CO₂ hydration reaction.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms
-
Test compounds (6-aminocoumarin derivatives) dissolved in DMSO
-
HEPES buffer (pH 7.4)
-
CO₂-saturated water
-
Phenol Red pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the hCA enzyme in the assay buffer.
-
Prepare a series of dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In the stopped-flow instrument, one syringe will contain the enzyme solution (with or without the inhibitor) in HEPES buffer with Phenol Red.
-
The second syringe will contain the CO₂-saturated water.
-
-
Measurement:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of Phenol Red at the appropriate wavelength as the pH decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Protocol 2: General Protocol for a Fluorogenic Protease Assay
This protocol describes a general method for measuring protease activity and inhibition using a synthetic peptide substrate conjugated to this compound (Peptide-6-AC).
Materials:
-
Purified protease of interest
-
Synthetic fluorogenic substrate (e.g., Ac-DEVD-6-AC for caspases)
-
Assay Buffer (optimized for the specific protease, e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4 for caspases)
-
Test inhibitor compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the Peptide-6-AC substrate in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dilute the protease to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Prepare a dilution series of the inhibitor in DMSO.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells. For the no-inhibitor control, add 10 µL of DMSO.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank (add 20 µL of assay buffer to the blank wells).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically at or near the Kₘ value).
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the velocity of the blank from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile tool in enzyme inhibition studies. Its utility as a scaffold for the design of potent and selective inhibitors, particularly for carbonic anhydrases, is well-documented. Furthermore, its inherent fluorescence makes it an excellent leaving group for the development of sensitive, continuous fluorogenic assays for a variety of enzymes. The protocols provided herein offer a starting point for researchers to harness the potential of this compound in their drug discovery and biochemical research endeavors.
References
Troubleshooting & Optimization
Optimizing fluorescence signal of 6-Amino-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2H-chromen-2-one, focusing on optimizing its fluorescence signal for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
The excitation and emission maxima of this compound are highly dependent on the solvent environment. Generally, for aminocoumarins, the excitation maximum falls within the range of 340-380 nm, and the emission maximum is typically between 440-480 nm.[1] For instance, in one study, an excitation wavelength of 330 nm and an emission wavelength of 460 nm were used.[2] It is strongly recommended to perform a spectral scan to determine the optimal wavelengths for your specific experimental conditions.
Q2: How does the solvent environment affect the fluorescence of this compound?
The fluorescence of this compound is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As the polarity of the solvent increases, a red-shift (a shift to longer wavelengths) in the emission spectrum is commonly observed.[1] This is due to the difference in charge distribution between the ground and excited states of the molecule and the reorientation of solvent dipoles around the excited-state chromophore.[3] The fluorescence quantum yield can also be significantly affected by the solvent. For some aminocoumarins, less polar solvents may lead to higher quantum yields.[1]
Q3: What is the impact of pH on the fluorescence signal of this compound?
The fluorescence intensity of aminocoumarins like this compound can be significantly influenced by the pH of the solution. The amino group can be protonated at acidic pH, which can lead to a decrease in fluorescence intensity or fluorescence quenching.[1][4] For some derivatives, fluorescence intensity is expected to be maximal around a neutral pH (e.g., pH 7.2) and significantly lower in acidic conditions.[2][4] It is advisable to use a buffered solution and empirically determine the optimal pH range for your specific experiment.
Q4: How can I maximize the quantum yield of this compound?
The quantum yield is an intrinsic property of a fluorophore in a specific environment. To maximize the fluorescence output, you should optimize the solvent and pH conditions.[1] As a general guideline, consider using less polar solvents, as this can lead to higher quantum yields for some aminocoumarins.[1] Additionally, maintaining an optimal pH, typically around neutral, is crucial to avoid fluorescence quenching due to protonation of the amino group.[4]
Q5: What are common substances that can quench the fluorescence of this compound?
Fluorescence quenching is a process that decreases the fluorescence intensity. Common quenchers for aminocoumarin fluorescence can include:
-
Heavy atoms or ions: These can increase intersystem crossing to the triplet state.
-
Electron-deficient molecules: These can accept an electron from the excited fluorophore.
-
High concentrations of the fluorophore itself: This can lead to self-quenching or inner filter effects.[5][6]
-
Molecular oxygen: This is a well-known collisional quencher.
-
Nitrite ions: 6-Amino coumarin has been shown to be a selective fluorescent sensor for nitrite ions, where the fluorescence is quenched upon binding.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Excitation/Emission Wavelengths | Perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific solvent and buffer conditions. For aminocoumarins, typical excitation is in the UV range (340-380 nm) and emission is in the blue-green region (440-480 nm).[1] |
| Suboptimal pH | The fluorescence of this compound is pH-dependent. Acidic pH can protonate the amino group, leading to quenching.[1][4] Ensure your buffer is at an optimal pH, likely around neutral (e.g., pH 7.2).[2] Verify the pH of your final solution with a calibrated pH meter. |
| Inappropriate Solvent | The fluorescence is highly sensitive to solvent polarity.[1] A shift in the emission spectrum (solvatochromism) can occur. Test different solvents of varying polarity to find the optimal environment for your application. Less polar solvents may increase the quantum yield.[1] |
| Presence of Quenchers | Components in your sample or buffer could be quenching the fluorescence. Review all components for known quenchers. If possible, perform control experiments with and without potential quenching agents. |
| Compound Degradation | Improper storage or handling can lead to degradation of the fluorophore. Store the compound protected from light and moisture. Prepare fresh stock solutions and visually inspect for any discoloration or precipitation.[6] |
| Concentration Effects | High concentrations can lead to self-quenching or the inner filter effect.[5][6] Prepare a dilution series to determine the optimal concentration range for a linear fluorescence response. |
| Photobleaching | Prolonged exposure to the excitation light source can cause irreversible damage to the fluorophore.[7] Minimize exposure time, use the lowest necessary excitation intensity, and consider using antifade reagents for microscopy applications.[6][7] |
Problem: Unstable or Drifting Fluorescence Signal
| Possible Cause | Suggested Solution |
| Temperature Fluctuations | Fluorescence can be temperature-dependent. Ensure your sample and instrument are at a stable temperature. Allow the instrument to warm up sufficiently before taking measurements. |
| Photobleaching | Continuous exposure to the excitation light is causing the fluorophore to degrade over time. Reduce the excitation light intensity, use neutral density filters, or decrease the exposure time for each measurement.[6][7] |
| Chemical Reaction or Instability | The fluorophore may be reacting with other components in your sample over time. Run time-course experiments to assess the stability of the fluorescence signal in your experimental matrix. |
| Instrument Instability | The light source or detector of the fluorometer may be unstable. Check the instrument's performance with a stable, standard fluorophore. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Sample Preparation: Prepare a dilute solution of this compound in the desired experimental solvent and buffer. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Excitation Spectrum Scan:
-
Set the emission monochromator to an estimated emission maximum (e.g., 460 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).
-
The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Emission Spectrum Scan:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
Protocol 2: Evaluation of pH Effect on Fluorescence Intensity
-
Sample Preparation:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution by diluting the stock solution into each of the different pH buffers to a constant final concentration. Ensure the final solvent concentration is low and consistent across all samples.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths for this compound.
-
Measure the fluorescence intensity of each sample.
-
Measure the fluorescence intensity of a blank sample (buffer only) for each pH value and subtract this background from the corresponding sample measurement.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
The pH at which the highest fluorescence intensity is observed is the optimal pH for your experiment.
-
Data Summary
Table 1: Photophysical Properties of this compound and Related Aminocoumarins
| Property | Typical Range/Value | Notes |
| Excitation Maximum (λex) | 340 - 380 nm | Highly solvent-dependent.[1] A value of 330 nm has been used.[2] |
| Emission Maximum (λem) | 440 - 480 nm | Highly solvent-dependent.[1] A value of 460 nm has been used.[2] |
| Effect of Increased Solvent Polarity | Red-shift in emission spectrum | Known as solvatochromism.[1] |
| Effect of Acidic pH | Decreased fluorescence intensity | Due to protonation of the amino group.[1][4] |
| Optimal pH | Around neutral (e.g., 7.2) | Empirically determined for a specific application.[2] |
Visualizations
Caption: Experimental workflow for optimizing fluorescence signal.
Caption: Troubleshooting logic for low fluorescence signal.
References
Technical Support Center: Synthesis of 6-Amino-2H-chromen-2-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Amino-2H-chromen-2-one, a valuable building block in medicinal chemistry.
Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Step 1: Pechmann Condensation for Coumarin Core Synthesis
Q1: My Pechmann condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Pechmann condensation can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Verify Reactant Quality and Stoichiometry: Ensure the phenol and β-keto ester are pure, as impurities can inhibit the reaction. Confirm the correct molar ratios of your reactants.
-
Evaluate Catalyst Activity and Loading: The acidity and type of catalyst (Brønsted or Lewis acid) significantly impact the reaction rate and yield.[1] Ensure the catalyst is not old or deactivated. Optimize the catalyst loading, which typically ranges from 5 to 25 mol%.[1] Increasing the catalyst amount may enhance the reaction rate.
-
Optimize Reaction Temperature: Some Pechmann condensations require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to side product formation.[1] It is crucial to find the optimal temperature for your specific substrates.
-
Extend Reaction Time: Pechmann condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, extending the reaction time may be necessary.[1]
-
Assess Solvent System: If a solvent is used, its polarity can influence the reaction. In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.
Q2: I am observing the formation of multiple side products, complicating the purification of my coumarin precursor. How can I minimize these?
A2: Side product formation is often due to the high reactivity of the starting materials or harsh reaction conditions. Consider the following strategies:
-
Lower the Reaction Temperature: High temperatures can promote the formation of byproducts.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can sometimes lead to undesired side reactions.[1]
-
Choice of Catalyst: Some catalysts are more prone to causing side reactions than others. If you are using a strong Brønsted acid like sulfuric acid, consider switching to a milder Lewis acid or a solid acid catalyst like Amberlyst-15, which can also simplify workup.[1]
// Nodes start [label="Low/No Yield in\nPechmann Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reactants [label="1. Verify Reactant Quality\n& Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="2. Evaluate Catalyst Activity\n& Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="3. Optimize Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_time [label="4. Extend Reaction\nTime", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="5. Assess Solvent\nSystem", fillcolor="#F1F3F4", fontcolor="#202124"]; end_ok [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_nok [label="Consult Further\nLiterature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> check_reactants; check_reactants -> check_catalyst [label="Reactants OK"]; check_catalyst -> check_temp [label="Catalyst OK"]; check_temp -> check_time [label="Temp OK"]; check_time -> check_solvent [label="Time OK"]; check_solvent -> end_nok [label="Solvent OK"];
check_reactants -> end_nok [label="Impurities Found", style=dashed]; check_catalyst -> end_nok [label="Catalyst Inactive", style=dashed]; check_temp -> end_ok [label="Yield Improves", style=dashed]; check_time -> end_ok [label="Yield Improves", style=dashed]; check_solvent -> end_ok [label="Yield Improves", style=dashed]; } ` Caption: Troubleshooting workflow for low product yield in Pechmann condensation.
Step 2: Nitration of the Coumarin Core
Q3: My nitration reaction is producing a mixture of 6-nitro and 8-nitro isomers. How can I improve the selectivity for the 6-nitro isomer?
A3: The regioselectivity of coumarin nitration is highly dependent on reaction conditions. To favor the formation of the 6-nitro isomer over the 8-nitro isomer, consider the following:
-
Temperature Control: Lower temperatures generally favor the formation of the 6-nitro isomer. Performing the reaction at 0-5°C is often recommended.[2][3]
-
Reaction Time: Shorter reaction times can also increase the selectivity for the 6-nitro product. Prolonged reaction times, especially at elevated temperatures, tend to favor the formation of the thermodynamically more stable 8-nitro isomer.[2][3]
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While a standard mixture of concentrated nitric acid and sulfuric acid is common, other nitrating agents like cerium(IV) ammonium nitrate (CAN) have been shown to offer improved regioselectivity in some cases.[1][4]
Q4: The yield of my nitration reaction is low, and I am recovering a significant amount of starting material.
A4: Incomplete nitration can be due to several factors:
-
Insufficient Nitrating Agent: Ensure that you are using a sufficient excess of the nitrating agent.
-
Inadequate Acid Catalyst: The concentration of the sulfuric acid is crucial for the formation of the nitronium ion (NO₂⁺), which is the active electrophile. Ensure your sulfuric acid is concentrated and not hydrated.
-
Reaction Temperature Too Low: While low temperatures favor 6-nitro isomer formation, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion. A balance must be struck between selectivity and reaction rate.
Step 3: Reduction of 6-Nitro-2H-chromen-2-one
Q5: I am having difficulty with the work-up of my SnCl₂ reduction. A large amount of tin salts precipitates, making extraction difficult.
A5: The precipitation of tin salts is a common issue in Stannous Chloride reductions. Here are some strategies to manage this:
-
Basification: After the reaction is complete, carefully basify the reaction mixture with a strong base like concentrated NaOH solution. This will initially precipitate tin hydroxides, but adding excess base will form soluble stannates, leading to a clearer solution that is easier to extract.[5] Be cautious as this is an exothermic process.
-
Filtration Aid: If a precipitate persists, you can add a filter aid like Celite to the mixture before filtration. This creates a more porous filter cake and can prevent the fine precipitate from clogging the filter paper.[5]
-
Alternative Reducing Agents: If work-up remains problematic, consider alternative reducing agents such as iron powder in the presence of an acid like acetic acid or ammonium chloride.[6][7] Iron salts are often easier to remove during work-up.
Q6: My reduction reaction is incomplete, and I am isolating a mixture of the desired amino-coumarin and the starting nitro-coumarin.
A6: Incomplete reduction can be addressed by:
-
Increasing the Amount of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).
-
Extending the Reaction Time: Monitor the reaction by TLC until all the starting material is consumed.
-
Activating the Metal: If using iron powder, pre-treating it with dilute HCl can help to remove any passivating oxide layer and increase its reactivity.
// Nodes start [label="Start:\nPhenol & β-keto ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pechmann [label="Step 1: Pechmann Condensation\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coumarin [label="Intermediate:\nCoumarin Precursor", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; nitration [label="Step 2: Nitration\n(HNO₃/H₂SO₄, 0-5°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitro_coumarin [label="Intermediate:\n6-Nitro-2H-chromen-2-one", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Step 3: Reduction\n(e.g., SnCl₂/HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amino_coumarin [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> pechmann; pechmann -> coumarin; coumarin -> nitration; nitration -> nitro_coumarin; nitro_coumarin -> reduction; reduction -> purification; purification -> amino_coumarin; } ` Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q7: What is the typical starting material for the synthesis of the coumarin core?
A7: The Pechmann condensation is a common method for synthesizing the coumarin core. This reaction typically involves the condensation of a phenol with a β-keto ester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[3] For simple coumarins, phenol and ethyl acetoacetate can be used.
Q8: Why is temperature control so critical during the nitration step?
A8: Temperature control is crucial for achieving regioselectivity. In the nitration of many coumarin systems, lower temperatures (e.g., 0-5°C) favor the formation of the 6-nitro isomer, while higher temperatures can lead to an increased proportion of the 8-nitro isomer.[2][3]
Q9: What are the advantages of using SnCl₂ for the reduction of the nitro group?
A9: Tin(II) chloride is a mild and often chemoselective reducing agent. It can effectively reduce nitro groups to amines without affecting other reducible functional groups that might be sensitive to catalytic hydrogenation (e.g., some alkenes, alkynes, or benzylic ethers).
Q10: How can I purify the final this compound product?
A10: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing aminocoumarins.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound and related structures.
Table 1: Pechmann Condensation for 4-Methylcoumarin Derivatives
| Phenol | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | Amberlyst-15 (0.25g) | 100 | 20 min | 21.5 | [8] |
| Resorcinol | Amberlyst-15 | 100 | 20 min | 97 | [8] |
| Resorcinol | p-TsOH (10) | 80 | 180 s | 60.1 | [2] |
| Phenol | InCl₃ (3) | Room Temp | 60 min | 52 | [9] |
| Resorcinol | InCl₃ (3) | Room Temp | 5 min | 95 | [9] |
Table 2: Nitration of Coumarin Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 6-Hydroxycoumarin | CAN (1 eq) | Acetic Acid | Room Temp | 6-Hydroxy-7-nitro & 6-Hydroxy-5-nitro | 55 & 8 | [1] |
| 6-Hydroxy-4-methylcoumarin | CAN (1 eq) | Acetonitrile | Room Temp | 6-Hydroxy-4-methyl-7-nitro | - | [1] |
| 4,7-dimethyl coumarin | HNO₃/H₂SO₄ | - | 0-5 | 6-nitro-4,7-dimethylcoumarin | High | [2][3] |
Table 3: Reduction of 6-Nitro-2H-chromen-2-one
| Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| Fe / NH₄Cl | Ethanol/Water | Reflux | - | [6] |
| SnCl₂·2H₂O | Ethanol | Reflux | - | - |
| Fe / Acetic Acid | Dioxane/Water | Reflux, 10h | - | [3] |
Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Researchers should adapt these procedures based on their specific starting materials and available equipment.
Protocol 1: Synthesis of 4-Methyl-2H-chromen-2-one (Coumarin Precursor)
This protocol is based on a typical Pechmann condensation.
-
In a round-bottom flask, combine phenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq) with stirring.
-
Allow the reaction to warm to room temperature and then heat to the optimal temperature (e.g., 60-80°C), monitoring the progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-methyl-2H-chromen-2-one.
Protocol 2: Synthesis of 6-Nitro-4-methyl-2H-chromen-2-one
-
In a round-bottom flask, dissolve 4-methyl-2H-chromen-2-one (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 3: Synthesis of 6-Amino-4-methyl-2H-chromen-2-one
-
In a round-bottom flask, suspend 6-nitro-4-methyl-2H-chromen-2-one (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water and carefully basify the mixture with a concentrated solution of sodium hydroxide until the precipitate of tin salts redissolves.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 6-amino-4-methyl-2H-chromen-2-one.
Mandatory Visualization
// Reactants phenol [label="Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; eaa [label="Ethyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Product coumarin [label="4-Methyl-2H-chromen-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; nitro_coumarin [label="6-Nitro-4-methyl-2H-chromen-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amino_coumarin [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Steps (as invisible nodes for edge labels) pechmann [shape=point, width=0]; nitration [shape=point, width=0]; reduction [shape=point, width=0];
// Edges {rank=same; phenol; eaa;} phenol -> pechmann [style=invis]; eaa -> pechmann [style=invis]; pechmann -> coumarin [label=" Pechmann\nCondensation\n(H⁺)"]; coumarin -> nitration [style=invis]; nitration -> nitro_coumarin [label=" Nitration\n(HNO₃/H₂SO₄)"]; nitro_coumarin -> reduction [style=invis]; reduction -> amino_coumarin [label=" Reduction\n(SnCl₂/HCl)"]; } ` Caption: Reaction pathway for the synthesis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chemmethod.com [chemmethod.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN − , Fe 3+ , Cu 2+ and CO 2 under different conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05503A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Aminocoumarin Fluorescence Quenching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of aminocoumarins.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenchers for aminocoumarin fluorescence?
Several types of molecules can act as quenchers for aminocoumarin fluorescence. The efficiency of quenching depends on the specific aminocoumarin derivative, the quencher, and the experimental conditions. Common classes of quenchers include:
-
Anilines: Aniline and its derivatives are effective collisional quenchers of coumarin fluorescence.
-
Halide Ions: Iodide (I-) and bromide (Br-) ions are known to quench the fluorescence of coumarins, with iodide generally being a much stronger quencher than bromide. Chloride (Cl-) is typically a very weak or non-quencher.[1][2]
-
Amino Acids: Tryptophan can quench the fluorescence of 7-hydroxycoumarins, potentially through a photoinduced electron transfer (PET) mechanism.[3]
-
Nitroxyl Radicals: Stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives are efficient collisional quenchers.[4]
-
Molecular Oxygen: Oxygen can act as a collisional quencher for many fluorophores, including aminocoumarins.
-
Hypochlorite: Sodium hypochlorite can quench the fluorescence of some coumarin derivatives through a chlorination reaction that results in non-fluorescent products.[5][6]
Q2: What are the primary mechanisms of aminocoumarin fluorescence quenching?
The suppression of aminocoumarin fluorescence, or quenching, is primarily achieved through three key mechanisms:
-
Photoinduced Electron Transfer (PeT): In this mechanism, an electron is transferred from an electron-rich donor molecule to the excited aminocoumarin (or vice-versa). This process leads to a non-emissive charge-separated state that returns to the ground state without emitting a photon.
-
Intramolecular Charge Transfer (ICT): This process is inherent to the aminocoumarin molecule itself. Upon excitation, a charge transfer occurs from the amino group to the coumarin core. Factors that disrupt this process, such as the protonation of the amino group in acidic conditions, can lead to quenching.[7]
-
Collisional (Dynamic) Quenching: This intermolecular process involves the direct contact of the quencher molecule with the excited aminocoumarin. The energy from the excited fluorophore is transferred to the quencher through non-radiative pathways, such as internal conversion or intersystem crossing, causing the fluorescence to cease.[4]
Q3: How does solvent polarity affect aminocoumarin fluorescence quenching?
Solvent polarity can significantly impact the efficiency of fluorescence quenching. For some aminocoumarin-quencher systems, the quenching rate constants are dependent on the polarity of the solvent.[8][9] In polar solvents, aminocoumarins may exhibit reduced fluorescence emission due to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state.[10] It is crucial to maintain a consistent solvent environment when performing comparative quenching experiments.
Q4: What is the effect of pH on aminocoumarin fluorescence and quenching studies?
The fluorescence of aminocoumarins is highly sensitive to pH. In acidic conditions, the amino group can become protonated (-NH3+), which inhibits the intramolecular charge transfer (ICT) process necessary for fluorescence, leading to quenching.[7] Therefore, it is essential to use buffered solutions to maintain a constant pH throughout an experiment to ensure that observed changes in fluorescence are due to the quencher and not pH fluctuations.[7]
Q5: How does temperature influence fluorescence quenching experiments?
Temperature plays a critical role in distinguishing between static and dynamic quenching. In dynamic (collisional) quenching, an increase in temperature generally leads to a higher quenching efficiency. This is because higher temperatures increase the diffusion rate of the quencher molecules, resulting in more frequent collisions with the fluorophore.[11][12][13] Conversely, in static quenching, an increase in temperature often leads to a decrease in quenching as the stability of the ground-state complex between the fluorophore and quencher is reduced.
Troubleshooting Guides
This section provides solutions to common problems encountered during aminocoumarin fluorescence quenching experiments.
Problem 1: Weak or no fluorescence signal from the aminocoumarin.
-
Possible Cause: Incorrect instrument settings.
-
Solution: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for your specific aminocoumarin derivative.
-
-
Possible Cause: Low concentration of the aminocoumarin.
-
Solution: Ensure that the concentration of the aminocoumarin is within the optimal range for your instrument. Prepare a dilution series to determine the concentration that gives a stable and measurable signal.
-
-
Possible Cause: Photobleaching.
-
Solution: Reduce the intensity of the excitation light source or decrease the exposure time for each measurement. If possible, add an anti-photobleaching agent to your buffer.
-
-
Possible Cause: Solvent effects.
-
Solution: Test the fluorescence of your aminocoumarin in different solvents to find the optimal medium. Highly polar solvents can sometimes quench fluorescence.[10]
-
Problem 2: Non-linear Stern-Volmer plot.
A linear Stern-Volmer plot is expected for a single type of quenching process (either purely static or purely dynamic). Deviations from linearity can provide insights into the quenching mechanism.
-
Possible Cause: A combination of static and dynamic quenching.
-
Solution: A positive (upward) deviation from linearity often indicates the presence of both static and dynamic quenching.[9] In this case, a modified Stern-Volmer equation that accounts for both processes may be needed for data analysis.
-
-
Possible Cause: Ground-state complex formation.
-
Solution: If a non-fluorescent complex is formed between the aminocoumarin and the quencher in the ground state (static quenching), this can lead to a non-linear plot.
-
-
Possible Cause: Inner filter effect.
-
Solution: At high concentrations of the fluorophore or quencher, the excitation or emission light may be absorbed by the solution, leading to an artificially low fluorescence reading. Ensure that the absorbance of your samples at the excitation and emission wavelengths is low (typically < 0.1).
-
Problem 3: Inconsistent or non-reproducible fluorescence readings.
-
Possible Cause: Fluctuations in pH.
-
Solution: Use a well-buffered solution to maintain a constant pH throughout the experiment.[7]
-
-
Possible Cause: Temperature variations.
-
Solution: Ensure that all measurements are performed at a constant temperature, as temperature can affect both the fluorescence intensity and the quenching efficiency.
-
-
Possible Cause: Contamination.
-
Solution: Ensure that all cuvettes, pipette tips, and solutions are free from fluorescent contaminants.
-
Quantitative Data
The following tables summarize the Stern-Volmer constants (Ksv) and bimolecular quenching rate constants (kq) for the quenching of various aminocoumarin derivatives by different quenchers.
Table 1: Quenching of Aminocoumarins by Anilines
| Aminocoumarin Derivative | Quencher | Solvent | Ksv (M⁻¹) | kq (x 10¹⁰ M⁻¹s⁻¹) | Reference |
| 5,6-benzo-4-azidomethyl coumarin (5BAMC) | Aniline | Benzene/Acetonitrile mixtures | Varies with solvent polarity | Varies with solvent polarity | [8] |
| 7,8-benzo-4-azidomethyl coumarin | Aniline | Benzene/Acetonitrile mixtures | Varies with solvent polarity | Varies with solvent polarity | [9] |
Table 2: Quenching of Aminocoumarins by Halide Ions
| Aminocoumarin Derivative | Quencher | Solvent | Quenching Observation | Reference |
| 4-methyl-7-methoxy coumarin | Iodide (I⁻) | Aqueous | Strong quenching | [1][2] |
| 4-methyl-7-methoxy coumarin | Bromide (Br⁻) | Aqueous | Moderate quenching | [1][2] |
| 4-methyl-7-methoxy coumarin | Chloride (Cl⁻) | Aqueous | Almost no quenching | [1][2] |
| 4-methyl-5-ethoxy-7-methoxy coumarin | Iodide (I⁻) | Aqueous | Strong quenching | [1][2] |
| 4-methyl-5-ethoxy-7-methoxy coumarin | Bromide (Br⁻) | Aqueous | Moderate quenching | [1][2] |
| 4-methyl-5-ethoxy-7-methoxy coumarin | Chloride (Cl⁻) | Aqueous | Almost no quenching | [1][2] |
Table 3: Quenching of 7-amino-4-methylcoumarin by TEMPO Derivatives
| Quencher | Ksv (M⁻¹) | kq (x 10⁹ M⁻¹s⁻¹) | Reference |
| TEMPO | 28.5 | 1.05 | [4] |
| 4-hydroxy-TEMPO | 32.8 | 1.21 | [4] |
| 4-oxo-TEMPO | 29.7 | 1.10 | [4] |
| 4-amino-TEMPO | 35.1 | 1.30 | [4] |
| TEMPO-4-amino-4-carboxylic acid (TOAC) | 48.6 | 1.80 | [4] |
Experimental Protocols
Protocol: Determination of Fluorescence Quenching using Stern-Volmer Analysis
This protocol outlines the steps for a typical fluorescence quenching experiment to determine the Stern-Volmer constant.
1. Materials:
-
Aminocoumarin stock solution (e.g., 1 mM in DMSO)
-
Quencher stock solution (concentration will depend on quenching efficiency)
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes or microplate reader with appropriate plates
2. Procedure:
-
Sample Preparation:
-
Prepare a working solution of the aminocoumarin in the buffer at a concentration that gives a strong and stable fluorescence signal. The final absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
Prepare a series of solutions with a constant concentration of the aminocoumarin and varying concentrations of the quencher. It is important to include a sample with no quencher to measure the initial fluorescence intensity (F₀).
-
Ensure the total volume and the concentration of any co-solvents (like DMSO) are the same in all samples.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the absorption maximum of the aminocoumarin.
-
Set the emission wavelength to the emission maximum of the aminocoumarin.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.[14]
-
-
Measurement:
-
Measure the fluorescence intensity of the blank sample (buffer only) and subtract this value from all subsequent measurements.
-
Measure the fluorescence intensity of the aminocoumarin solution without the quencher (F₀).
-
Measure the fluorescence intensity (F) for each sample containing the quencher.
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) for each quencher concentration.
-
Plot F₀/F on the y-axis against the quencher concentration ([Q]) on the x-axis.
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).
The Stern-Volmer equation is: F₀/F = 1 + Ksv[Q]
The bimolecular quenching rate constant (kq) can be calculated if the fluorescence lifetime of the aminocoumarin in the absence of the quencher (τ₀) is known: Ksv = kq * τ₀
-
Visualizations
Caption: Workflow of Collisional Fluorescence Quenching.
Caption: Mechanism of Photoinduced Electron Transfer (PeT).
References
- 1. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of solvent polarity on the fluorescence quenching of biologically active 5BAMC by aniline in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. The influence of temperature on Coumarin 153 fluorescence kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Effect of solvent polarity on aminocoumarin fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of solvent polarity on aminocoumarin fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the fluorescence of aminocoumarins?
A1: The fluorescence of aminocoumarin dyes, particularly 7-aminocoumarins, is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[1] Generally, as solvent polarity increases, two main effects are observed: a red-shift in the fluorescence emission spectrum (the peak of the emission moves to longer wavelengths) and a decrease in the fluorescence quantum yield (the dye becomes less bright).[2][3] This occurs because the excited state of these molecules has a larger dipole moment than the ground state, leading to stronger interactions with polar solvent molecules.[4][5]
Q2: What is the underlying mechanism for the decrease in fluorescence intensity in polar solvents?
A2: The primary mechanism responsible for the quenching (decrease) of aminocoumarin fluorescence in polar solvents is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[6][7] Upon excitation, the aminocoumarin molecule transitions to an excited state. In polar solvents, this excited state can be stabilized by the rotation of the amino group at the 7-position. This rotation leads to a non-emissive or weakly emissive TICT state, which provides a non-radiative pathway for the molecule to return to the ground state, thus reducing fluorescence intensity.[2][3][8] The formation of the TICT state is less favorable in nonpolar solvents, resulting in higher fluorescence quantum yields.[7]
Q3: What is a Stokes shift, and how does it relate to solvent polarity for aminocoumarins?
A3: A Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the fluorescence emission maximum. For aminocoumarins, the Stokes shift generally increases with increasing solvent polarity.[4] This is because the excited state is more polar than the ground state, so it is stabilized to a greater extent by polar solvent molecules.[2] This stabilization lowers the energy of the excited state before emission occurs, resulting in a larger energy gap between absorption and emission.[4]
Q4: How do protic and aprotic solvents of similar polarity affect aminocoumarin fluorescence differently?
A4: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the aminocoumarin, while aprotic solvents (e.g., DMSO, acetonitrile) cannot. This hydrogen bonding can further stabilize the charge-transfer character of the excited state, often leading to more pronounced red-shifts and fluorescence quenching compared to aprotic solvents of similar polarity.[2][9] For some aminocoumarins, hydrogen bonding plays a significant role in the formation of TICT states.[2] The onset of TICT-mediated non-radiative de-excitation can occur at lower solvent polarities in protic solvents compared to aprotic ones.[4]
Troubleshooting Guide
Q1: My aminocoumarin fluorescence signal is unexpectedly weak or absent. What are the possible causes?
A1: A weak or absent fluorescence signal can stem from several factors.[10]
-
High Solvent Polarity: As detailed in the FAQs, polar solvents can significantly quench aminocoumarin fluorescence via TICT state formation.[2][7] Consider using a less polar solvent if your experiment allows.
-
pH Effects: The fluorescence of some aminocoumarin derivatives is pH-dependent. Protonation of the amino group in acidic conditions can inhibit the intramolecular charge transfer process necessary for fluorescence, leading to quenching.[11] Ensure your buffer system maintains an optimal pH (e.g., 8.3-8.5 for NHS ester reactions).[10]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, aminocoumarin molecules can aggregate, which often leads to self-quenching.[11] Try preparing a series of dilutions to see if fluorescence intensity is concentration-dependent.
-
Presence of Quenchers: Contaminants in the solvent or components of your assay (e.g., molecules with heavy atoms, electron-donating groups like Tryptophan) can quench fluorescence through collisional or photoinduced electron transfer (PeT) mechanisms.[10][12]
-
Degradation: Ensure the aminocoumarin dye has been stored correctly, protected from light and moisture. It is best to prepare fresh solutions in an anhydrous solvent like DMSO or DMF before use.[10]
Q2: The fluorescence emission maximum of my aminocoumarin has shifted significantly. Why?
A2: A significant shift in the emission maximum (λem) is a hallmark of the solvatochromic properties of aminocoumarins.[13]
-
Change in Solvent Polarity: The most common reason is a change in the polarity of the dye's microenvironment. An increase in polarity will cause a red-shift (to longer wavelengths), while a decrease will cause a blue-shift (to shorter wavelengths).[2]
-
Binding Events: If the aminocoumarin is used as a probe, binding to a protein or entering a lipid membrane will change the polarity of its local environment, resulting in a spectral shift.
-
pH Changes: For some derivatives, a change in pH can cause protonation or deprotonation of the molecule, altering its electronic properties and leading to a spectral shift. Protonation at low pH can sometimes cause a blue shift.[11]
Q3: My measured fluorescence quantum yield is very low. How can I determine if this is due to the solvent or another issue?
A3: A low quantum yield indicates an inefficient fluorescence process.
-
Compare with Literature: First, compare your results with published data for the specific aminocoumarin derivative in the solvent you are using. A low quantum yield in a polar solvent like water or methanol is expected for many 7-aminocoumarins.[3][14]
-
Solvent Series Experiment: Measure the quantum yield in a series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, methanol). If the quantum yield systematically decreases as solvent polarity increases, this strongly suggests a TICT-mediated quenching mechanism.[7]
-
Use a Rigid Analog: If available, compare your results with a structurally rigid aminocoumarin analog where the amino group's rotation is restricted. These rigid dyes typically maintain high fluorescence quantum yields even in polar solvents because TICT formation is inhibited.[3][15]
Quantitative Data Summary
The photophysical properties of aminocoumarins are highly dependent on the solvent. The table below summarizes representative data for a common 7-aminocoumarin derivative, illustrating the effect of solvent polarity.
| Solvent | Polarity (Δf)* | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | ~0.00 | 360 | 425 | 4200 | 0.90 |
| Toluene | ~0.01 | 370 | 440 | 4450 | 0.85 |
| Chloroform | ~0.22 | 380 | 465 | 4800 | 0.65 |
| Acetonitrile | ~0.31 | 375 | 480 | 5800 | 0.40 |
| Methanol | ~0.31 | 375 | 500 | 6600 | 0.10 |
| Water | ~0.32 | 370 | 520 | 7800 | < 0.01 |
*Δf is a solvent polarity parameter. Data is compiled and representative of typical flexible 7-aminocoumarins and may vary between specific derivatives.[2][3][14]
Experimental Protocols
Protocol 1: Measurement of Absorption and Fluorescence Spectra
This protocol outlines the procedure for determining the absorption and emission maxima of an aminocoumarin dye in different solvents.
-
Materials:
-
Aminocoumarin dye
-
Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, acetonitrile, methanol)
-
UV-Visible spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the aminocoumarin dye in a suitable solvent (e.g., DMSO). Prepare dilute working solutions (typically 1-10 µM) in each solvent of interest. The concentration should be low enough to keep the absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[16]
-
Absorption Spectrum: For each sample, record the absorbance across a relevant wavelength range (e.g., 250-500 nm) using the spectrophotometer.[1] Use the pure solvent as a blank. The wavelength of maximum absorbance (λabs) is determined from this spectrum.
-
Emission Spectrum: Using the spectrofluorometer, set the excitation wavelength to the determined λabs for each sample. Record the fluorescence emission across a longer wavelength range (e.g., 400-600 nm).[16] The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Data Analysis: Plot the λabs and λem values against a solvent polarity parameter (like Δf) to visualize the solvatochromic shifts.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol uses the comparative method to determine the fluorescence quantum yield of an aminocoumarin relative to a known standard.[1][16]
-
Materials:
-
Aminocoumarin sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54, or Rhodamine 6G in ethanol, Φf = 0.95).[16][17] The standard should absorb and emit in a similar spectral region to the sample.
-
Spectroscopic grade solvent (the same for both sample and standard)
-
UV-Visible spectrophotometer and Spectrofluorometer
-
-
Methodology:
-
Solution Preparation: Prepare a series of solutions of both the aminocoumarin sample and the standard at different concentrations in the same solvent. The absorbance of all solutions must be kept below 0.1 at the excitation wavelength.[16]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution and integrate the area under the emission curve to get the integrated fluorescence intensity.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. Determine the slope (Gradient) of each line.[17]
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:[17] Φsample = Φstandard * (Gradsample / Gradstandard) * (η2sample / η2standard) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).
-
-
Visualizations
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism.
Caption: Workflow for investigating solvent effects on fluorescence.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the fluorescence quenching pathways of aminocoumarins in solution through ultrafast spectroscopy | Poster Board #1032 - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]
- 9. The investigation of the ultrafast excited state deactivation mechanisms for coumarin 307 in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin [comptes-rendus.academie-sciences.fr]
- 14. nathan.instras.com [nathan.instras.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: pH Optimization for 6-Amino-2H-chromen-2-one Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the fluorescence of 6-Amino-2H-chromen-2-one through pH control. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximizing the fluorescence of this compound?
A1: The optimal pH for achieving maximum fluorescence intensity of this compound is approximately 7.2. Studies have shown that the fluorescence emission intensity gradually increases as the pH rises from 2.1 to 7.2.[1] Beyond pH 7.2, the fluorescence intensity begins to decrease.[1] Therefore, maintaining a neutral to slightly alkaline buffer system is recommended for experiments requiring the brightest signal.
Q2: How does pH affect the excitation and emission wavelengths of this compound?
A2: The typical excitation and emission maxima for this compound are approximately 330 nm and 460 nm, respectively.[1] As the pH changes, the protonation state of the amino group is altered, which can lead to shifts in the absorption and emission spectra. At acidic pH, protonation of the amino group can cause a hypsochromic (blue) shift in the spectra. A significant red shift in the emission wavelength has been observed as the pH increases towards the optimum of 7.2.[1]
Q3: What is the underlying mechanism for the pH-dependent fluorescence of this compound?
A3: The pH sensitivity of this compound fluorescence is primarily due to the protonation and deprotonation of the amino group at the 6-position. In its deprotonated (neutral) state, the amino group acts as an electron-donating group, which enhances the intramolecular charge transfer (ICT) character of the molecule upon excitation, leading to strong fluorescence. In acidic conditions, the amino group becomes protonated (-NH3+), which reduces its electron-donating ability and can lead to fluorescence quenching.
Q4: Can I use this compound as a fluorescent pH indicator?
A4: Yes, due to its pH-sensitive fluorescence, this compound can be utilized as a fluorescent probe to monitor pH changes, particularly in the acidic to neutral range. The significant change in fluorescence intensity between pH 2 and 7 makes it a useful tool for such applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal pH: The pH of your sample may be too acidic or too alkaline, leading to quenching of the fluorescence. | Adjust the pH of your buffer to be within the optimal range of 7.0-7.4. Use a buffer with sufficient capacity to maintain a stable pH. |
| Incorrect Wavelengths: The excitation and emission wavelengths on your fluorometer are not set correctly for this compound. | Set the excitation wavelength to approximately 330 nm and the emission detection to around 460 nm. Perform a full excitation and emission scan to determine the precise maxima in your experimental conditions. | |
| Photobleaching: Prolonged exposure to the excitation light source can cause irreversible degradation of the fluorophore. | Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Consider using an anti-fade reagent if compatible with your experiment. | |
| Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield. | If possible, use solvents with moderate polarity. Be aware that highly polar or nonpolar solvents may alter the fluorescence properties. | |
| Inconsistent Fluorescence Readings | pH Instability: The pH of the sample may be drifting over time. | Ensure your buffer has adequate buffering capacity for the experimental pH range. Verify that the addition of any reagents does not significantly alter the sample pH. |
| Temperature Fluctuations: Fluorescence intensity can be temperature-dependent. | Use a temperature-controlled cuvette holder in the spectrofluorometer to maintain a constant sample temperature. | |
| Unexpected Shifts in Spectra | Change in Solvent Polarity: The photophysical properties of coumarins are sensitive to the solvent environment (solvatochromism). | Maintain a consistent solvent composition throughout your experiments. |
| Protonation/Deprotonation Effects: Changes in pH are directly affecting the protonation state of the amino group. | This is an inherent property of the molecule. Use this characteristic to your advantage for pH sensing or ensure a stable pH for consistent spectral measurements. |
Quantitative Data
The following table presents the relative fluorescence intensity of this compound at various pH values, as estimated from published graphical data. The intensity is normalized to the maximum fluorescence observed at pH 7.2.
| pH | Relative Fluorescence Intensity (%) |
| 2.1 | ~20 |
| 3.0 | ~35 |
| 4.0 | ~50 |
| 5.0 | ~65 |
| 6.0 | ~80 |
| 7.2 | 100 |
| 8.0 | ~90 |
| 9.0 | ~75 |
| 10.0 | ~60 |
Note: This data is for illustrative purposes and the absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for pH-Dependent Fluorescence Measurement of this compound
This protocol details the procedure for measuring the fluorescence of this compound as a function of pH.
Materials:
-
This compound
-
Stock solution solvent (e.g., DMSO or ethanol)
-
A series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, and borate buffers)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes
-
High-purity water
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO or ethanol.
-
Working Solution Preparation: For each pH measurement, prepare a dilute working solution of this compound in the respective buffer. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and fluorescence.
-
pH Verification: After preparing the working solutions, verify the final pH of each solution using a calibrated pH meter.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 330 nm.
-
Set the emission scan range from 400 nm to 600 nm.
-
Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: For each buffer solution of a specific pH, record a blank emission spectrum using the buffer alone to account for background fluorescence.
-
Sample Measurement:
-
Rinse the cuvette with the working solution before filling it.
-
Place the cuvette in the spectrofluorometer and record the emission spectrum of the this compound solution at each pH.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each sample spectrum.
-
Determine the peak emission wavelength and the fluorescence intensity at this wavelength for each pH value.
-
Plot the fluorescence intensity versus pH to visualize the pH-dependent fluorescence profile.
-
Mandatory Visualizations
Caption: Experimental workflow for pH-dependent fluorescence measurement.
Caption: pH effect on the fluorescence of this compound.
Caption: Troubleshooting logic for low fluorescence signal.
References
Technical Support Center: Synthesis of 6-Amino-2H-chromen-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2H-chromen-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing the this compound scaffold are:
-
Reduction of 6-Nitro-2H-chromen-2-one: This is a widely used method that involves the reduction of a nitro group to an amine. Common reducing agents include iron powder with ammonium chloride in ethanol.[1]
-
Pechmann Condensation: This method involves the acid-catalyzed reaction of a substituted phenol (in this case, an aminophenol) with a β-ketoester.[1][2] However, the reactivity of aminophenols can be challenging under harsh acidic conditions.[3][4]
Q2: I am having trouble with the Pechmann condensation using 4-aminophenol. What are the common challenges?
A2: The Pechmann condensation with aminophenols can be problematic due to the amino group's basicity, which can interfere with the required acidic catalyst. Harsh reaction conditions, often necessary for less reactive phenols, can lead to side reactions and low yields.[2][5] The choice of a suitable acid catalyst is crucial; options range from strong acids like sulfuric acid to Lewis acids like tin(IV) chloride.[6][7] For highly activated phenols, the reaction can sometimes proceed under milder conditions.[5]
Q3: My final this compound derivative is difficult to purify. What are some effective purification techniques?
A3: Purification of this compound derivatives can be challenging due to the presence of closely related byproducts or unreacted starting materials. Common purification methods include:
-
Recrystallization: Using a suitable solvent or solvent mixture can effectively remove impurities. Ethanol is a commonly used solvent.[8]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities, especially when multiple byproducts are present. A carefully selected solvent system is key to achieving good separation.[6]
Q4: Can I use microwave irradiation to speed up the synthesis?
A4: Yes, microwave-assisted synthesis is a powerful tool for accelerating the synthesis of chromene derivatives, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction (insufficient time or temperature).- Deactivated or insufficient amount of catalyst.- Unsuitable solvent.- Side reactions consuming starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature or extend the reaction time.- Ensure the catalyst is fresh and used in the correct stoichiometric amount.- Experiment with different solvents to optimize reaction kinetics and solubility.[6] |
| Multiple Products Observed on TLC | - Reaction conditions are too harsh (e.g., high temperature, strong acid).- Incorrect choice of catalyst or solvent promoting side reactions. | - Lower the reaction temperature to minimize side reactions.- Use a milder catalyst (e.g., a weaker organic base instead of a strong inorganic one).- Change the solvent to one with a different polarity.- Purify the crude product using column chromatography to isolate the desired compound.[6] |
| Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal formation.- The product may be an oil at room temperature. | - Purify the crude product by column chromatography before attempting crystallization.- Try different crystallization solvents or solvent mixtures. A good technique is to dissolve the product in a "good" solvent and then slowly add a "poor" solvent until turbidity appears, followed by slow cooling.- If the product is an oil, consider converting it to a salt (e.g., hydrochloride salt) to induce crystallization.[6] |
| Product Fails to Precipitate | - The product is more soluble in the reaction mixture than anticipated. | - Concentrate the reaction mixture by removing some of the solvent before inducing precipitation.- After neutralization (if applicable), extract the product with a suitable organic solvent. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for 4-Methylcoumarin Derivatives
| Phenol | Method | Catalyst | Time | Yield (%) | Reference |
| m-Aminophenol | Ball Mill | InCl₃ | 10 min | 92 | [1] |
| Phenol | Ball Mill | InCl₃ | 60 min | 52 | [1] |
| 2,3-Dimethylphenol | Ball Mill | InCl₃ | 45 min | 56 | [1] |
| β-Naphthol | Ball Mill | InCl₃ | 15 min | 68 | [1] |
| Resorcinol | Microwave | SnCl₂·2H₂O | 260 s | 55.25 | [10] |
| Phloroglucinol | Conventional | Sulfamic Acid | 40 min | 84 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 6-Nitro-2H-chromen-2-one
Materials:
-
6-Nitro-2H-chromen-2-one
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 6-Nitro-2H-chromen-2-one in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Pechmann Condensation for the Synthesis of 7-Amino-4-methyl-2H-chromen-2-one
Materials:
-
m-Aminophenol
-
Ethyl acetoacetate
-
Indium(III) chloride (InCl₃)
Procedure (using a high-speed ball mill):
-
Place m-aminophenol (1.0 eq), ethyl acetoacetate (1.0 eq), and InCl₃ (3 mol%) in a milling vessel.
-
Mill the mixture at room temperature for 10 minutes.
-
After milling, the resulting solid is the crude product.
-
Purify the product by recrystallization from ethanol. The reported yield for this method is 92%.[1]
Visualizations
Enzyme Inhibition by a Coumarin Derivative
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pechmann Condensation for Coumarin Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Pechmann condensation for coumarin synthesis.
Troubleshooting Guide: Low Product Yield
Question: My Pechmann condensation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Pechmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended. Here are the key areas to investigate:
1. Reactant Quality and Stoichiometry:
-
Purity of Phenol and β-Keto Ester: Ensure that your starting materials are pure, as impurities can inhibit the reaction.[1]
-
Stoichiometry: While a 1:1 to 1:1.5 molar ratio of phenol to β-keto ester is common, optimizing this ratio for your specific substrates may be necessary.[1]
2. Catalyst Activity and Loading:
-
Catalyst Deactivation: Ensure the acid catalyst is not old or deactivated.[1]
-
Catalyst Loading: The amount of catalyst is crucial. Typically, catalyst loading ranges from 5 to 25 mol%.[1] For instance, in the synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin, a higher catalyst load may be required for the sluggish reaction.[2] In some cases, increasing the catalyst amount to 10 mol% has shown a significant increase in yield, with no further improvement at 15 mol%.[3][4]
-
Choice of Catalyst: The type of acid catalyst, whether a Brønsted or Lewis acid, significantly impacts the reaction rate and yield.[1] While traditional catalysts like sulfuric acid are effective, modern heterogeneous and "green" catalysts can offer advantages in terms of reusability and milder reaction conditions.[5] A wide variety of catalysts have been successfully employed, including:
3. Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to the formation of byproducts and decrease the yield.[8] For example, in one study, the yield improved from 20% to 95% as the temperature was increased to 110°C, but decreased to 55% at 150°C.[8] An optimal temperature exists for each specific reaction.[9]
-
Reaction Time: Pechmann condensations can be slow. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has not gone to completion, extending the reaction time may be necessary.[1]
-
Solvent: Many Pechmann condensations are performed under solvent-free conditions.[1][9] If a solvent is used, its polarity can influence the reaction. Aprotic polar solvents like acetonitrile may provide better yields than nonpolar solvents.[1] In some studies, solvent-free conditions at 110°C proved to be optimal.[3][4]
4. Nature of Reactants:
-
Phenol Reactivity: The electronic nature of the phenol substrate is a primary factor.[1] Electron-donating groups on the phenol facilitate the reaction, while electron-withdrawing groups can hinder it.[1][10] Highly activated phenols like resorcinol can often react under milder conditions.[1][11]
-
β-Keto Ester Structure: The structure of the β-keto ester also influences the reaction's success and the substitution pattern of the resulting coumarin.[1]
Below is a troubleshooting workflow to guide your optimization efforts:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pechmann condensation?
A1: The Pechmann condensation is an acid-catalyzed reaction that synthesizes coumarins from a phenol and a β-keto ester.[1][11] The reaction is generally understood to proceed through three key steps, although the exact sequence can be debated: transesterification, electrophilic aromatic substitution (intramolecular hydroxyalkylation), and dehydration.[1][2] One proposed mechanism involves an initial electrophilic aromatic substitution, followed by transesterification and then a final dehydration step to form the coumarin ring.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Quantum Yield of Aminocoumarin Fluorophores
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the quantum yield of aminocoumarin fluorophores in your experiments, leading to more sensitive and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF)?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield can range from 0 to 1, with a value of 1 indicating that every absorbed photon results in an emitted photon, signifying a highly efficient fluorophore.[1][2]
Q2: What are the primary factors influencing the quantum yield of aminocoumarin fluorophores?
The quantum yield of aminocoumarin derivatives is highly sensitive to a combination of structural and environmental factors. Key influences include:
-
Molecular Structure: The type and position of substituents on the coumarin core are critical. Electron-donating groups (e.g., amino, hydroxyl) at the 7-position generally enhance fluorescence, while electron-withdrawing groups at the 3-position can also increase fluorescence intensity.[1][3]
-
Solvent Environment: The polarity and viscosity of the solvent significantly impact quantum yield. For many aminocoumarins, especially those with flexible amino groups, increasing solvent polarity can lead to a sharp decrease in quantum yield by promoting non-radiative decay pathways.[3][4][5]
-
Concentration: At high concentrations, planar coumarin molecules may aggregate, leading to self-quenching and a substantial drop in fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][3][5]
-
pH of the Solution: The fluorescence of many aminocoumarin derivatives is pH-sensitive, particularly those containing hydroxyl or amino groups, as changes in pH can alter the protonation state and electronic structure of the molecule.[1][3][6]
-
Presence of Quenchers: External agents, including dissolved molecular oxygen or heavy metal ions, can deactivate the excited state of your probe, reducing the quantum yield.[3][7]
Q3: How does the Twisted Intramolecular Charge Transfer (TICT) state affect quantum yield?
Twisted Intramolecular Charge Transfer (TICT) is a process that can occur in the excited state of molecules with electron donor and acceptor groups connected by a single bond that allows for torsional rotation. In many 7-aminocoumarin derivatives, upon excitation, the amino group can twist relative to the coumarin ring.[1][4] This twisted conformation is a non-emissive or weakly emissive state that provides a non-radiative decay pathway, thus quenching fluorescence and lowering the quantum yield.[7] Polar solvents can stabilize this charge-separated twisted state, which is why a decrease in quantum yield is often observed in polar environments for aminocoumarins with flexible amino groups.[4][7]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce.[3][8] This is a significant issue in fluorescence microscopy as it results in a diminishing signal over time.[8] To minimize photobleaching of aminocoumarin fluorophores:
-
Reduce Excitation Power: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio.[3][5]
-
Minimize Exposure Time: Use shutters to expose the sample to light only during data acquisition.[3][5]
-
Use Antifade Reagents: Incorporate a fresh, high-quality antifade reagent into your mounting medium.[3][8] Options include n-propyl gallate (NPG) or Trolox-based antifades.[8]
-
Optimize pH: For some aminocoumarins, a mounting medium buffered to a pH of 8.0-8.5 can enhance brightness and stability.[8]
-
Deoxygenate the Solution: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.[3][5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: The quantum yield of my aminocoumarin probe is unexpectedly low.
A diminished quantum yield can stem from multiple sources. Follow this workflow to diagnose the cause:
Caption: A step-by-step workflow to diagnose the cause of low quantum yield.
-
Possible Cause: Probe Purity. Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your probe.[5]
-
Troubleshooting: Verify the purity of your aminocoumarin derivative using techniques like NMR and mass spectrometry. If impurities are detected, purify the compound using methods such as column chromatography or recrystallization.[5]
-
-
Possible Cause: Solvent Effects. The choice of solvent is critical and can dramatically influence the quantum yield.[1] Polar solvents, in particular, can stabilize the non-emissive TICT state, leading to fluorescence quenching.[1][7]
-
Possible Cause: Aggregation-Caused Quenching (ACQ). At high concentrations, aminocoumarin molecules can aggregate, which often leads to fluorescence quenching.[5][6]
-
Possible Cause: pH of the Solution. The fluorescence of many aminocoumarin derivatives is sensitive to pH.[3][5]
-
Troubleshooting: Perform a pH titration to determine the optimal pH for your specific derivative.[1]
-
-
Possible Cause: Presence of Quenchers. Dissolved oxygen and other impurities can quench fluorescence.[7]
-
Troubleshooting: Degassing the solvent by bubbling with nitrogen or argon can help remove dissolved oxygen.[7]
-
Issue 2: My probe's fluorescence is weak in an aqueous buffer.
Weak fluorescence in aqueous media is a common issue for many coumarin derivatives, often due to the high polarity of water and aggregation.[3][5]
-
Troubleshooting Steps:
-
Add a Co-solvent: Introducing a less polar, water-miscible organic solvent like DMSO or ethanol can help disrupt aggregation and improve solubility.[5]
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can prevent aggregation by forming micelles that encapsulate the probe molecules.[5]
-
Lower Probe Concentration: High concentrations promote aggregation and self-quenching. Try reducing the probe concentration.[5]
-
Modify the Probe Structure: If feasible, consider synthesizing a derivative with improved water solubility, for example, by introducing sulfonate or PEG groups.[5]
-
Issue 3: I'm observing a significant shift in the emission wavelength of my dye.
This phenomenon, known as solvatochromism, is characteristic of many aminocoumarin dyes and is caused by the stabilization of the excited state by polar solvent molecules.[7][9] The excited state of these molecules is typically more polar than the ground state.[7] In polar solvents, the solvent molecules rearrange around the excited fluorophore, lowering its energy and resulting in a red-shift (shift to a longer wavelength) of the emitted light.[7][10]
-
Control: To control the emission wavelength, carefully select your solvent system based on the desired spectral properties.[1]
Data Presentation
Table 1: Quantum Yield of Selected 7-Aminocoumarin Derivatives in Various Solvents.
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
| Coumarin 1 | Ethanol | 0.73 | [2] |
| Coumarin 120 | Ethanol | 0.56 - 0.89 | [2] |
| Coumarin 120 | Methanol | ~0.50 | [2] |
| Coumarin 120 | Sol-gel glass | 0.91 - 0.92 | [2] |
| 6-hydroxy-7-amino-4-methylcoumarin | Methanol | 0.81 | [2][11] |
| Iminocoumarin Derivatives | Dichloromethane | > 0.90 | [12][13] |
| Iminocoumarin Derivatives | Chloroform | > 0.90 | [12][13] |
| 3'-mbc-edaADP | Aqueous Buffer | 0.62 | [14] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[2][15]
Materials:
-
Fluorophore of interest (sample)
-
Fluorescence standard with a known quantum yield in the same solvent
-
High-purity solvents (spectroscopic grade)[16]
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
10 mm path length cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[15][17] Keeping the absorbance below 0.1 minimizes re-absorption effects.[15][17]
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all prepared solutions and a solvent blank.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer (this should be the same for all measurements).
-
Record the fluorescence emission spectra for all sample and standard solutions, as well as the solvent blank.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Subtract the integrated intensity of the solvent blank from each sample and standard measurement.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
Use the following equation to calculate the quantum yield of the sample (Φ_sample): Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[1][2]
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard.[2][15] If the same solvent is used, this term cancels out.[1]
-
Caption: Workflow for relative quantum yield measurement.
Protocol 2: Synthesis of N-Substituted 7-Aminocoumarins from 7-Hydroxycoumarins
This protocol is based on an O → N Smiles rearrangement–amide hydrolysis method.[1]
Materials:
-
7-hydroxycoumarin derivative
-
N-substituted 2-chloroacetamide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the 7-hydroxycoumarin and the N-substituted 2-chloroacetamide in DMF.[1]
-
Add Cs₂CO₃ (approximately 1.2 equivalents).[1]
-
Stir the resulting slurry vigorously for 24 hours in a 70 °C oil bath.[1]
-
After cooling, remove the solvent in vacuo.
-
Wash the residue with appropriate solvents.
-
Purify the crude product via flash column chromatography to obtain the N-substituted 7-aminocoumarin.[1]
Visualizations
Caption: Factors influencing the quantum yield of 7-aminocoumarin dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-imino-2H-chromenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-imino-2H-chromenes, with a specific focus on avoiding dimer formation.
Troubleshooting Guide: Dimer Formation
Problem: The primary challenge in the synthesis of 2-imino-2H-chromenes, particularly through the popular Knoevenagel condensation of salicylaldehydes with active methylene compounds like malononitrile, is the formation of unwanted dimeric byproducts.[1] These dimers can significantly reduce the yield of the desired monomeric product and complicate purification.
Root Causes and Solutions:
The formation of the monomeric 2-imino-2H-chromene versus its dimeric counterpart is highly dependent on the reaction conditions. A delicate balance of solvent, temperature, reactant ratio, and catalyst is crucial for a successful synthesis.[2]
| Issue ID | Problem Description | Root Cause Analysis | Suggested Solutions |
| DF-01 | High percentage of dimer formation observed in the final product. | The reaction conditions are likely favoring the dimerization pathway. This can be due to prolonged reaction times, inappropriate solvent, or a non-optimal catalyst. | 1. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and quench the reaction as soon as the monomer is formed to prevent subsequent dimerization. 2. Solvent Selection: The choice of solvent has a significant impact. For instance, using water as a solvent with sodium carbonate as a base has been shown to produce the monomer in high yield.[3] In contrast, catalyst-free conditions in methanol and water can lead to dimer formation.[4] 3. Catalyst Choice: The type and amount of catalyst are critical. Basic catalysts are commonly employed. Triethylamine is a frequently used base; however, its concentration and the reaction temperature must be carefully controlled.[2] |
| DF-02 | Inconsistent results and variable monomer-to-dimer ratio between batches. | This often points to a lack of precise control over reaction parameters. Minor variations in temperature, reactant stoichiometry, or catalyst concentration can lead to different outcomes. | 1. Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Lower temperatures (e.g., 10°C) in some solvent systems can favor the formation of an intermediate that leads to the monomer.[2] 2. Precise Stoichiometry: The molar ratio of salicylaldehyde to malononitrile is a determining factor. An equimolar ratio is often a good starting point for monomer synthesis.[4] Using a molar excess of malononitrile can lead to different products altogether.[2] |
| DF-03 | Dimer formation is still prevalent even after optimizing common reaction parameters. | The inherent reactivity of the specific salicylaldehyde derivative or the use of certain techniques like ultrasound may promote dimerization. | 1. Consider Alternative Synthetic Routes: If dimerization is persistent, exploring different synthetic strategies for 2-imino-2H-chromenes might be necessary. 2. Ultrasound Activation: Be aware that ultrasound activation, while sometimes beneficial, can promote dimer formation, especially in the absence of a catalyst.[4] If using sonication, carefully evaluate its effect on your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-imino-2H-chromenes and the formation of the dimer?
A1: The synthesis typically proceeds via a Knoevenagel condensation of a salicylaldehyde with an active methylene compound (e.g., malononitrile), catalyzed by a base. This is followed by an intramolecular cyclization to form the 2-imino-2H-chromene monomer. Dimer formation can occur through a subsequent reaction between the formed monomer and another molecule of the Knoevenagel condensation product or the monomer itself.
Q2: How can I confirm the presence of the dimer in my reaction mixture?
A2: The dimer and monomer can be distinguished using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The monomer and dimer will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show distinct signals for the monomer and the more complex dimer. For example, specific signals for the methine proton and amino groups of the dimer can be identified.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the dimer, which will be double that of the monomer.
-
Infrared (IR) Spectroscopy: While there will be overlapping signals, subtle differences in the fingerprint region and in the nitrile and imine/amine stretching frequencies may be observed.
Q3: Are there any specific conditions that favor the formation of the monomer?
A3: Yes. Based on literature reports, the following conditions have been shown to favor the synthesis of the monomeric 2-imino-2H-chromene:
-
Reaction of salicylaldehyde with one equivalent of malononitrile in water with sodium carbonate as a base. [3][5]
-
Careful control of reaction time to isolate the monomer before it has a chance to dimerize.
Q4: Can the dimer be converted back to the monomer?
A4: The dimerization is often a thermodynamically favorable process, and converting the dimer back to the monomer is generally not a straightforward or efficient process under typical reaction conditions. It is more effective to optimize the initial synthesis to prevent dimer formation.
Q5: What are some of the different types of dimers that can be formed?
A5: Several different dimeric structures have been reported, and their formation can depend on the specific reactants and conditions used. One common type of dimer is 2-amino-4-((3-cyano-2-imino-2H-chromen-4-yl)amino)-4H-chromene-3-carbonitrile.[4] The characterization of the specific dimer formed is essential for understanding the reaction pathway.
Quantitative Data Summary
The following table summarizes the yields of monomeric and dimeric products under different reaction conditions, based on published data.
| Salicylaldehyde Derivative | Malononitrile (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product (Monomer/Dimer) | Yield (%) | Reference |
| Salicylaldehyde | 1 | Na2CO3 | H2O | Room Temp | - | 2-imino-2H-chromene-3-carbonitrile (Monomer) | 90 | [5] |
| Salicylaldehyde | 1 | Triethylamine | Methanol/Water | Room Temp | 6-20 | Dimer | - | [4] |
| Salicylaldehyde | 1 | None (Ultrasound) | - | - | - | Dimer | High | [4] |
| Substituted Salicylaldehydes | 2 | Triethylamine | Dichloromethane or Methanol | 10 - Room Temp | - | (2-amino-3-cyano-4H-chromen-4-yl)malononitrile (Intermediate) | Moderate to Good | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile (Monomer)
This protocol is adapted from a method reported to favor the formation of the monomeric product.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in water.
-
Addition of Malononitrile: Add malononitrile (1 equivalent) to the solution.
-
Catalyst Addition: Add sodium carbonate (Na2CO3) as the catalyst.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material and formation of the product spot on TLC), isolate the product by filtration.
-
Purification: Wash the solid product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-imino-2H-chromene-3-carbonitrile.
Protocol 2: Synthesis of 2-imino-2H-chromene Dimer
This protocol describes conditions that have been reported to favor the formation of the dimeric product.[4]
-
Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of the desired salicylaldehyde and malononitrile.
-
Solvent: Use a mixture of methanol and water as the solvent.
-
Catalyst: Add triethylamine as a catalyst.
-
Reaction: Stir the mixture at room temperature for an extended period (6-20 hours).
-
Work-up: After the reaction period, the precipitated solid is collected by filtration.
-
Purification: Wash the solid with the reaction solvent and dry. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Reaction pathway for 2-imino-2H-chromene synthesis and dimer formation.
Caption: Troubleshooting logic for addressing dimer formation.
References
- 1. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Staudinger Reactions with Coumarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful execution of the Staudinger reaction with coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger reaction and its application with coumarin derivatives?
A1: The Staudinger reaction is a chemical reaction in which an azide reacts with a phosphine (like triphenylphosphine) to form an iminophosphorane.[1] This intermediate can then be hydrolyzed with water to produce a primary amine and a phosphine oxide byproduct (Staudinger reduction).[1] Alternatively, in what is known as the Staudinger ligation, the phosphine reagent is designed with an electrophilic trap, allowing the iminophosphorane intermediate to rearrange and form a stable amide bond.[2] For coumarin derivatives, this is particularly useful for fluorescently labeling biomolecules, where the coumarin acts as the reporter group.[3][4]
Q2: What is the key difference between a Staudinger reduction and a Staudinger ligation?
A2: The primary difference lies in the fate of the iminophosphorane intermediate. In a Staudinger reduction, the goal is to reduce the azide to an amine, which is achieved by hydrolyzing the iminophosphorane.[1] In a Staudinger ligation, the objective is to form a stable amide bond between two molecules. This is accomplished by using a phosphine reagent containing an intramolecular electrophilic trap (e.g., an ester group) that reacts with the aza-ylide intermediate before hydrolysis can occur.[2]
Q3: What are the critical factors influencing the success of a Staudinger reaction with coumarin derivatives?
A3: Several factors can significantly impact the reaction's yield and rate:
-
Solvent Polarity: The reaction generally proceeds faster in polar, protic solvents.[5] A mixture of solvents like acetonitrile/dioxane or THF/water is often used.[3][5]
-
Reactant Structure: The electronic and steric properties of both the coumarin azide and the phosphine are crucial. Electron-withdrawing groups on the azide and electron-donating groups on the phosphine can accelerate the reaction.[5] The position of the azide group on the coumarin scaffold can also affect reactivity.[3]
-
Concentration of Reactants: As a second-order reaction, the rate is dependent on the concentration of both the azide and the phosphine.[5]
-
Temperature: While the reaction is often carried out at room temperature, adjusting the temperature can control the reaction rate. Reactions at 0°C have been shown to proceed efficiently, while lower temperatures (-20°C) can be too slow.[3]
-
pH: The pH of the reaction medium can influence the stability of the reactants and intermediates.[5]
Q4: How should I store my phosphine reagents?
A4: Phosphine reagents are prone to oxidation by air. It is crucial to store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to maintain their reactivity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the Staudinger reaction with coumarin derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Phosphine Reagent: The phosphine may have oxidized due to improper storage.[5] | - Use freshly purchased or properly stored phosphine. - Test the phosphine's activity with a known, reliable azide. |
| 2. Suboptimal Solvent: The solvent may not be polar enough to facilitate the reaction.[5] | - Switch to a more polar solvent or a solvent mixture (e.g., THF/water, acetonitrile/dioxane).[3][5] | |
| 3. Low Reactant Concentration: The reaction is slow due to low concentrations of starting materials.[5] | - Increase the concentration of the coumarin azide and/or the phosphine reagent. | |
| 4. Steric Hindrance: Bulky substituents on the coumarin ring near the azide or on the phosphine may impede the reaction.[5] | - If possible, consider a different synthetic route or a less sterically hindered phosphine. | |
| Slow Reaction Rate | 1. Low Temperature: The reaction is proceeding too slowly at the current temperature. | - Gradually increase the reaction temperature. Many Staudinger ligations are successful at room temperature or 37°C.[5] For some coumarin systems, 0°C is effective.[3] |
| 2. Inherently Slow Reactants: The electronic properties of your specific coumarin azide or phosphine may lead to a slow reaction. | - Consider using a phosphine with electron-donating groups or modifying the coumarin to be more electron-deficient if synthetically feasible.[5] | |
| Presence of Side Products | 1. Staudinger Reduction (Unwanted Hydrolysis): The iminophosphorane intermediate is hydrolyzed to the amine instead of undergoing ligation.[5] | - Ensure anhydrous conditions if the iminophosphorane is the desired product. - For Staudinger ligation, use a phosphine with a well-positioned electrophilic trap to favor intramolecular cyclization over hydrolysis.[6] |
| 2. Formation of 4-Methyl Coumarins and Aminonucleosides (in nucleoside labeling): Concurrent side reactions can occur depending on the substrate.[3] | - Optimize reaction conditions (temperature, solvent) to favor the desired ligation. - Be prepared for a more challenging purification process.[3] | |
| Difficulty in Purification | 1. Removal of Phosphine Oxide: Triphenylphosphine oxide can be difficult to separate from the desired product due to its polarity. | - Purification can be challenging and may require flash chromatography.[3][7] - Consider using a polymer-supported triphenylphosphine which can be filtered off after the reaction. |
| 2. Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities. | - Utilize advanced chromatographic techniques such as preparative HPLC for separation.[3] |
Experimental Protocols
General Protocol for Staudinger Ligation of a Coumarin-Azide
This is a generalized protocol and may require optimization for your specific coumarin derivative.
Materials:
-
Coumarin-azide derivative
-
Triphenylphosphine (or other suitable phosphine)
-
Water (for hydrolysis to the amine, if desired)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried if anhydrous conditions are required)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the coumarin-azide derivative in the chosen anhydrous solvent.
-
Reaction Initiation: Add the phosphine reagent to the solution. The reaction is often carried out at a 1:1 molar ratio, but optimization may be required.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0°C to room temperature).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 1-2 hours to overnight.[3]
-
Work-up:
-
For Amine (Staudinger Reduction): Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane. Stir for an additional period until the hydrolysis is complete (monitor by TLC or LC-MS).
-
For Iminophosphorane/Ligation Product: If the iminophosphorane is stable and desired, or if a ligation has occurred, proceed directly to solvent removal.
-
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired coumarin derivative from the phosphine oxide byproduct and any unreacted starting materials.[3][7]
Data Presentation
Table 1: Effect of Reaction Conditions on the Staudinger Ligation of Azidonucleosides with Coumarin Derivatives
Data adapted from a study on coumarin-labeled nucleosides. Yields are for isolated products after flash chromatography and may be influenced by the purification process.[3][7]
| Entry | Azidonucleoside | Coumarin Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2'-azido-2'-deoxyuridine | Coumarin-4-acetic acid derivative A | MeCN/Dioxane | 0 | 1-2 | Good |
| 2 | 2'-azido-2'-deoxyuridine | Coumarin-4-acetic acid derivative B | MeCN/Dioxane | 0 | 1-2 | Good |
| 3 | 5'-azido-5'-deoxythymidine | Coumarin-4-acetic acid derivative A | MeCN/Dioxane | 0 | 1-2 | Good |
| 4 | 5'-azido-5'-deoxyuridine | Coumarin-4-acetic acid derivatives | MeCN/Dioxane | 0 | 1-2 | Low (max 15%) |
Visualizations
Caption: General workflow of the Staudinger reaction with coumarin-azides.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Staudinger_reaction [chemeurope.com]
- 3. Synthesis of coumarin or ferrocene labeled nucleosides via Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of coumarin or ferrocene labeled nucleosides via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The Antioxidant Potential of 6-Amino-2H-chromen-2-one in the Landscape of Coumarin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a perpetual endeavor. Among the vast array of heterocyclic compounds, coumarins (2H-chromen-2-ones) have emerged as a privileged scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the antioxidant activity of 6-Amino-2H-chromen-2-one versus other coumarin derivatives, supported by available experimental data and detailed methodologies to inform further research and drug discovery initiatives.
Coumarins, characterized by a benzopyran-2-one core, are widely distributed in nature and have been the subject of extensive synthetic exploration due to their diverse pharmacological properties. Their antioxidant capacity, crucial in combating oxidative stress implicated in numerous pathological conditions, is a key area of investigation. The antioxidant activity of coumarins is intricately linked to their molecular structure, with the nature and position of substituents on the coumarin ring playing a pivotal role. This guide specifically delves into the antioxidant profile of this compound and situates its potential within the broader context of other substituted coumarins.
Comparative Antioxidant Activity: A Data-Driven Overview
The antioxidant efficacy of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. Lower IC50 values are indicative of higher antioxidant potency. The most common in vitro methods for evaluating the radical scavenging ability of compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
While direct and extensive comparative studies featuring this compound are limited in the reviewed literature, the available data for various amino-substituted and other coumarin derivatives provide valuable insights into the structure-activity relationship. The following table summarizes the antioxidant activity of selected coumarin derivatives from various studies.
| Coumarin Derivative | Assay | IC50 (µM) | Reference |
| Amino-Substituted Coumarins | |||
| 7-Amino-4-methylcoumarin | DPPH | >1000 µg/mL | [1] |
| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH | 596.7 µg/mL | [2] |
| Hydroxy-Substituted Coumarins | |||
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mM | [3] |
| 7-Hydroxycoumarin | DPPH | 237.3 µM | [4] |
| 7-Hydroxycoumarin | ABTS | 128.8 µM | [4] |
| 7,8-Dihydroxy-4-methylcoumarin | DPPH | Potent | [5] |
| Other Substituted Coumarins | |||
| Coumarin-3-carboxylic acid | DPPH | Active | [1] |
| 6-Chloro-4-hydroxycoumarin derivative | DPPH | 4-35 µg/mL | [6] |
| Ascorbic Acid (Standard) | DPPH | 33.48 µg/mL | [7] |
| Trolox (Standard) | ABTS | 13.0 µM | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
The data suggests that the antioxidant activity of coumarins is significantly influenced by the presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction. The position of these substituents on the coumarin ring is also critical. For instance, dihydroxy-substituted coumarins, particularly those with ortho-dihydroxy groups, often exhibit potent antioxidant activity. While specific IC50 values for this compound are not extensively reported in the compiled literature, the presence of the electron-donating amino group at the C6 position suggests it likely possesses antioxidant properties that warrant further investigation.
Experimental Protocols: Methodologies for Antioxidant Evaluation
To ensure the reproducibility and validity of antioxidant activity studies, detailed and standardized experimental protocols are essential. The following are the generalized procedures for the commonly used DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a purple-colored free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Test compounds (Coumarin derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer or Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Prepare stock solutions of the coumarin derivatives and the standard antioxidant in methanol at a known concentration. Prepare a series of dilutions from the stock solutions.
-
Assay:
-
In a set of test tubes or microplate wells, add a specific volume (e.g., 1 mL) of the DPPH solution.
-
Add an equal volume (e.g., 1 mL) of the different concentrations of the test compounds or the standard antioxidant.
-
A control sample is prepared by mixing the DPPH solution with methanol instead of the test sample.
-
A blank sample contains only methanol.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.
Materials:
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds (Coumarin derivatives)
-
Standard antioxidant (e.g., Trolox)
-
UV-Vis Spectrophotometer or Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare stock solutions and serial dilutions of the coumarin derivatives and the standard antioxidant in methanol.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the different concentrations of the test compounds or the standard to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
A control sample is prepared with methanol instead of the test sample.
-
-
Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.
Visualizing the Process and Relationships
To further elucidate the experimental workflow and the underlying structure-activity relationships, the following diagrams are provided.
Conclusion
The antioxidant potential of coumarin derivatives is a promising area of research for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the importance of electron-donating substituents, such as hydroxyl and amino groups, in enhancing the radical scavenging capabilities of the coumarin scaffold. While comprehensive, direct comparative data for this compound is currently limited, the presence of the amino group at the C6 position suggests it is a compound of interest for further antioxidant studies.
Researchers are encouraged to conduct comprehensive studies that include this compound alongside a diverse range of other substituted coumarins, employing standardized antioxidant assays. Such studies will provide a clearer, more objective comparison and will be invaluable in elucidating the precise contribution of the 6-amino substitution to the overall antioxidant activity. This will ultimately aid in the rational design and synthesis of more potent and selective coumarin-based antioxidants for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents [mdpi.com]
- 7. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminocoumarin Fluorescent Probes for Cellular Imaging
Aminocoumarin derivatives are a versatile and widely utilized class of fluorescent probes in biological research and drug development.[1][2] Their favorable photophysical properties, such as strong fluorescence, high quantum yields, and sensitivity to their microenvironment, make them ideal candidates for live-cell imaging and sensing applications.[1][3] This guide provides a comparative analysis of various aminocoumarin-based probes, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the optimal probe for their specific needs.
The utility of an aminocoumarin probe is largely determined by the substitution pattern on the coumarin core, particularly the position of the amino group.[3] The 3-aminocoumarin and 7-aminocoumarin isomers are foundational scaffolds that have been extensively modified to create probes for a wide range of analytes and cellular parameters, including metal ions, viscosity, and enzyme activity.[1][4][5]
Quantitative Performance Comparison
The selection of a fluorescent probe is dictated by key photophysical parameters. The following tables summarize the performance of various aminocoumarin derivatives against other common fluorophores and for specific sensing applications.
Table 1: Spectral Properties of 7-Aminocoumarin vs. Other Blue Fluorophores
| Fluorophore | Excitation Max. (nm) | Emission Max. (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 7-Aminocoumarin | ~341-380 | ~441-444 | ~18,400 | ~0.78-0.81 (in Methanol) |
| DAPI (bound to DNA) | ~358-359 | ~457-461 | ~27,000 | ~0.92 |
| Hoechst 33342 (bound to DNA) | ~350-361 | ~461-497 | ~40,000-47,000 | High |
| Alexa Fluor 350 | ~346 | ~442 | ~19,000 | High |
| mTagBFP | ~399 | ~456 | ~43,000 | ~0.63 |
Data sourced from[6]
Table 2: Performance of 3-Aminocoumarin Probes for Ion Detection and Viscosity Sensing
| Probe Name | Target Analyte/Organelle | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Cell Line |
|---|---|---|---|---|---|---|
| TAC-5 | Fe³⁺ | ~370 | ~470 | Not Reported | 1.1 µM | HeLa |
| CHB | Viscosity (Mitochondria/Lysosomes) | Not Reported | Not Reported | 0.252 (in glycerol) | Not Applicable | HeLa |
| CHN | Viscosity (Mitochondria/Lysosomes) | Not Reported | Not Reported | 0.183 (in glycerol) | Not Applicable | HeLa |
Data sourced from[1]
Mechanism of Action: "Turn-On" Probes
Many aminocoumarin probes are designed as "turn-on" sensors, exhibiting minimal fluorescence until they interact with their target analyte.[4] This mechanism provides a high signal-to-noise ratio, which is ideal for sensitive detection in complex biological environments.[4] A common strategy to achieve this is through Photoinduced Electron Transfer (PET).
In the "off" state, a recognition moiety attached to the aminocoumarin acts as an electron donor, quenching the fluorophore's excited state via PET.[4] Upon binding to the target analyte, the electron-donating ability of the recognition group is suppressed, inhibiting PET and causing a significant increase in fluorescence intensity.[4]
Caption: General mechanism of a Photoinduced Electron Transfer (PET) based "turn-on" probe.
Experimental Protocols
Reproducibility is crucial in scientific research. The following are detailed methodologies for key experiments involving aminocoumarin fluorescent probes.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield, which measures the efficiency of fluorescence, is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[1][3]
Materials:
-
Aminocoumarin probe
-
Reference standard (e.g., quinine sulfate in 0.1 N H₂SO₄)[3]
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a series of five dilutions for both the aminocoumarin probe and the standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength to prevent inner filter effects.[1][6]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[1]
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is identical to that used for absorbance measurements.[1]
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The slope of these plots will be used in the calculation.
-
Calculate Quantum Yield: The quantum yield (Φₓ) of the probe is calculated using the following equation:[3] Φₓ = Φₛ * (Slopeₓ / Slopeₛ) * (nₓ² / nₛ²) Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Subscripts x and s refer to the sample (probe) and the standard, respectively.[3]
-
Caption: Workflow for the determination of relative fluorescence quantum yield.[3]
General Protocol for Live-Cell Imaging
This protocol provides a general framework for staining and imaging live cells with aminocoumarin probes.
Materials:
-
Cells plated on glass-bottom dishes
-
Aminocoumarin probe stock solution (e.g., in DMSO)
-
Pre-warmed live-cell imaging medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.[1]
-
Probe Loading: Prepare a working solution of the aminocoumarin probe in pre-warmed imaging medium. The final concentration typically ranges from 1-10 µM.[1][4]
-
Incubation: Remove the culture medium, wash cells once with PBS, and add the probe-containing medium. Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[1][4] The optimal time should be determined empirically.[1]
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.[1]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells.[1] Image the cells using a fluorescence microscope equipped with the appropriate filters for the specific probe's excitation and emission wavelengths.[1]
Photostability (Photobleaching) Assay
This assay measures the probe's resistance to light-induced degradation. A lower rate of fluorescence decay indicates higher photostability.[1][7]
Materials:
-
Cells stained with the aminocoumarin probe
-
Confocal laser scanning microscope with time-lapse imaging capability
Procedure:
-
Cell Preparation: Prepare a sample of live cells stained with the probe as described in the live-cell imaging protocol.[1]
-
Image Acquisition:
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[1]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).[1]
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photobleaching rate.[1]
-
Caption: Workflow for quantitative photostability assessment.[7]
Cytotoxicity Assessment (MTT Assay)
It is essential to determine the optimal, non-toxic concentration of a probe for any given cell line.[8] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cells in exponential growth phase
-
Aminocoumarin probe
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in an exponential growth phase during the assay.[1]
-
Probe Incubation: Treat the cells with various concentrations of the aminocoumarin probe for a specified period (e.g., 24 hours).[1] Include untreated control wells.
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength appropriate for formazan (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus probe concentration to determine the cytotoxic profile.
Conclusion: Selecting the Right Probe
Aminocoumarins are a powerful and adaptable class of fluorophores for biological imaging. 7-aminocoumarin derivatives offer bright, pH-stable fluorescence, making them excellent tracers for processes like endocytosis that involve acidic compartments.[8][9] 3-aminocoumarin derivatives have been successfully engineered into sophisticated "turn-on" probes for detecting specific ions and changes in the cellular microenvironment.[1][4]
The choice of an aminocoumarin probe ultimately depends on the specific biological question. By carefully considering the quantitative data on spectral properties, quantum yield, and photostability, and by validating probe performance with the detailed protocols provided, researchers can confidently select and apply the most suitable tool to achieve accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation of 6-Amino-2H-chromen-2-one as a Biological Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Amino-2H-chromen-2-one as a biological sensor, primarily for the detection of nitrite ions, against other established and emerging alternatives. The content is supported by a compilation of experimental data from various sources, detailed experimental protocols, and visualizations of the underlying chemical and procedural workflows.
Introduction to this compound as a Biological Sensor
This compound, also known as 6-aminocoumarin, is a fluorescent compound that has demonstrated significant potential as a biological sensor. Its fluorescence properties are sensitive to the local chemical environment, making it a suitable candidate for detecting specific analytes. A notable application of this compound is in the detection of nitrite ions (NO₂⁻). The sensing mechanism is based on a diazotization reaction where the primary amino group of the coumarin reacts with nitrite in an acidic medium. This reaction alters the electronic structure of the molecule, leading to a measurable change in its fluorescence signal, often resulting in fluorescence quenching.
Performance Comparison with Alternative Nitrite Sensors
The selection of a biological sensor depends on various performance metrics. This section compares this compound with other fluorescent and colorimetric probes used for nitrite detection.
| Sensor | Sensing Principle | Limit of Detection (LOD) | Linear Range | Response Time | Advantages | Disadvantages |
| This compound | Fluorescence Quenching | Not explicitly stated in reviewed sources | Up to 1.6 x 10⁻⁵ M | Not specified | High selectivity for nitrite | Limited data on LOD and response time |
| Carbon Dot/Rhodamine B | Ratiometric Fluorescence | 67 nM[1] | 0 - 40 µM[1] | Not specified | Visual color change, suitable for test paper applications[1] | Requires a dual-emission system |
| 1,2-diaminoanthraquinone (P-N) | Colorimetric & Fluorescence Quenching | 54 nM[2] | 0 - 16 µM[2] | Rapid | High selectivity and visual color change[2] | pH-dependent |
| 2-(1H-phenanthro[9,10-d] imidazol-2-yl)aniline (PA) | Fluorescence Turn-On | 43 nM[3] | 0.1 - 10 µM[3] | Fast | High selectivity and low pH dependence[3] | More complex synthesis |
| Griess Assay | Colorimetric | ~0.5 - 1 µM | Micromolar range | 10-15 minutes | Well-established, inexpensive[4] | Lower sensitivity, potential for interference |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its validation as a nitrite sensor.
Synthesis of this compound
A common method for the synthesis of aminocoumarins involves the reduction of the corresponding nitrocoumarin.
Materials:
-
6-Nitro-2H-chromen-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Nitro-2H-chromen-2-one in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the flask while stirring.
-
Reflux the mixture for a specified time (e.g., 3-4 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Validation of this compound as a Nitrite Sensor
This protocol outlines the steps to validate the performance of this compound for nitrite detection.
Materials and Equipment:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sodium nitrite (NaNO₂) standard solutions of varying concentrations
-
Acidic buffer solution (e.g., HCl or H₂SO₄ to achieve a pH of 2-3)
-
Interfering ion solutions (e.g., Cl⁻, SO₄²⁻, NO₃⁻, etc.)
-
Fluorometer or fluorescence plate reader
-
96-well microplates (for high-throughput measurements)
Procedure:
-
Optimization of Reaction Conditions:
-
pH: Investigate the effect of pH on the fluorescence response by varying the pH of the reaction mixture (e.g., from 1 to 7) while keeping the concentrations of the sensor and nitrite constant.
-
Response Time: Measure the fluorescence intensity at different time points after the addition of nitrite to determine the optimal reaction time.
-
-
Determination of Limit of Detection (LOD) and Linear Range:
-
Prepare a series of standard nitrite solutions with decreasing concentrations.
-
Add the this compound solution and the acidic buffer to each standard.
-
Measure the fluorescence intensity after the optimal incubation time.
-
Plot the fluorescence intensity (or the change in intensity) against the nitrite concentration.
-
The linear range is the concentration range over which the response is directly proportional to the concentration.
-
The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
-
Selectivity Study:
-
Prepare solutions of various potentially interfering ions at concentrations significantly higher than that of nitrite.
-
Measure the fluorescence response of the this compound sensor to each of these ions in the absence and presence of nitrite.
-
A minimal change in the fluorescence signal in the presence of interfering ions indicates high selectivity.
-
Visualizations
Signaling Pathway: Diazotization Reaction
The sensing mechanism of this compound for nitrite is based on the diazotization of its primary amino group in an acidic environment. This reaction forms a diazonium salt, which alters the fluorophore's electronic properties and leads to a change in fluorescence.
Caption: Diazotization reaction of this compound with nitrite.
Experimental Workflow: Sensor Validation
The following diagram illustrates the key steps involved in validating the performance of a fluorescent biological sensor like this compound.
Caption: Workflow for the validation of a fluorescent nitrite sensor.
References
- 1. Ratiometric fluorescent sensors for nitrite detection in the environment based on carbon dot/Rhodamine B systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A colorimetric fluorescent probe for rapid and specific detection of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective and sensitive fluorescent probe for the detection of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Cytotoxicity of 6-Amino-2H-chromen-2-one Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 6-Amino-2H-chromen-2-one derivatives against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.
The this compound (6-aminocoumarin) scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic effects across a range of human cancer cell lines. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various 6-aminocoumarin derivatives against different cancer cell lines.
| Derivative Type | Compound ID | Cancer Cell Line | IC50 (µM) |
| 6-Aminocoumarin/Piperazine Hybrids | 12c | A549 (Lung) | 0.40[1] |
| MCF-7 (Breast) | 0.51[1] | ||
| 6-Aminocoumarin Derivatives | ACM6 | Various (6 cell lines) | 22.34 - 50.29 (µg/ml)[2] |
| 6-Pyrazolinylcoumarins | 47 | CCRF-CEM (Leukemia) | 1.88[3][4] |
| MOLT-4 (Leukemia) | 1.92[3][4] | ||
| Coumarin-Selenophene Hybrids | 2a | DU-145 (Prostate) | 20.0[5] |
| 2b (6-Bromo) | DU-145 (Prostate) | 36.0[5] | |
| 2c (6-Nitro) | DU-145 (Prostate) | 39.0[5] | |
| Parent 3-Acetyl Coumarins | 1a | DU-145 (Prostate) | 48.0[5] |
| 1b (6-Bromo) | DU-145 (Prostate) | 59.0[5] | |
| 1c (6-Nitro) | DU-145 (Prostate) | 55.0[5] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a commonly used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Cytotoxicity Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. It is advisable to perform a range-finding experiment first.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).[6]
-
Incubate the plates for an additional 24 to 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from the wells.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Caption: Proposed signaling pathways for apoptosis induction by this compound derivatives in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rise of Aminocoumarins: A New Front in the Battle Against MRSA
The escalating threat of methicillin-resistant Staphylococcus aureus (MRSA) has spurred the search for novel antimicrobial agents. Among the promising candidates, derivatives of 6-Amino-2H-chromen-2-one, a class of aminocoumarins, are emerging as potent agents against this formidable pathogen. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this critical area.
Comparative Efficacy of Aminocoumarin Derivatives Against MRSA
Recent studies have highlighted the potential of various aminocoumarin derivatives to combat MRSA. The antibacterial activity is primarily assessed by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth.
A study on a series of new amino/nitro-substituted 3-arylcoumarins demonstrated significant activity against S. aureus. Notably, the position of substituents on the coumarin and aryl rings plays a crucial role in their antibacterial potency. For instance, compounds with a nitro group at the 6-position of the coumarin moiety generally exhibit enhanced activity.
Another promising approach involves the development of amphiphilic cationic coumarin derivatives. These molecules are designed to target and disrupt the bacterial cell membrane. Research has shown that these derivatives can effectively eradicate MRSA biofilms, a key factor in persistent infections. For example, certain benzyl and octyl coumarin analogues have demonstrated low MIC values against MRSA.[1]
While specific data focusing exclusively on a wide range of this compound derivatives is still emerging, the broader class of aminocoumarins shows significant promise. The table below summarizes the anti-MRSA activity of representative aminocoumarin derivatives from recent studies.
| Compound Class | Derivative Example | MRSA Strain | MIC (µg/mL) | Reference |
| Amino/Nitro-substituted 3-Arylcoumarins | 6-nitro-3-(aryl)coumarin | S. aureus | Varies by aryl substitution | [2] |
| Amphiphilic Cationic Coumarins | Benzyl amine coumarin | MRSA | 32 | [1] |
| Amphiphilic Cationic Coumarins | Octyl amine coumarin | MRSA | 2 | [1] |
| Amphiphilic Cationic Coumarins | Benzyl guanidine coumarin | MRSA | 16 | [1] |
| Amphiphilic Cationic Coumarins | Octyl guanidine coumarin | MRSA | 8 | [1] |
| Amphiphilic Cationic Coumarins | Biguanide coumarin | MRSA | 4 | [1] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols employed in the evaluation of anti-MRSA activity of coumarin derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh culture of MRSA is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay is used to determine the concentration of a compound required to eradicate a pre-formed biofilm.
-
Biofilm Formation: MRSA is grown in a 96-well plate to allow for biofilm formation, typically for 24 hours at 37°C.
-
Compound Treatment: After the initial incubation, the planktonic cells are removed, and the wells are washed with a sterile saline solution. Fresh media containing serial dilutions of the test compounds are then added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Quantification: The viability of the remaining biofilm-embedded bacteria is assessed using methods such as crystal violet staining or by determining the number of viable cells (CFU counting) after sonication to dislodge the biofilm. The MBEC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria in the biofilm.[1]
Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms
To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams are presented.
Caption: Experimental workflow for the development of this compound derivatives as anti-MRSA agents.
Caption: Putative mechanisms of action for aminocoumarin derivatives against MRSA.
Concluding Remarks
Derivatives of this compound and the broader class of aminocoumarins represent a promising avenue for the development of new therapeutics against MRSA. Their demonstrated efficacy, particularly against challenging targets like biofilms, warrants further investigation. The optimization of their structure to enhance potency and reduce potential toxicity will be key to translating these findings into clinically effective treatments. The experimental protocols and potential mechanisms outlined in this guide provide a framework for future research in this critical field.
References
In Vitro vs. In Vivo Studies of 6-Aminocoumarin Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 6-aminocoumarin has emerged as a promising pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated a wide range of cytotoxic and antiproliferative activities against various cancer cell lines in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the anticancer potential of 6-aminocoumarin derivatives, supported by experimental data and detailed protocols.
In Vitro Anticancer Activity of 6-Aminocoumarin Derivatives
In vitro studies are fundamental in the preliminary assessment of the anticancer properties of 6-aminocoumarin derivatives. These assays are crucial for determining cytotoxic concentrations, elucidating mechanisms of action, and identifying promising lead compounds for further development.
Quantitative Data Summary
The cytotoxic effects of various 6-aminocoumarin derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key parameter indicating the potency of a compound in inhibiting cell growth by 50%, is a standard metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Aminocoumarin | Caco-2 (Colorectal Adenocarcinoma) | 19.67 ± 2.98 | [1] |
| HCT-8 (Ileocecal Adenocarcinoma) | 7.36 ± 1.02 | [1] | |
| HEp-2 (Larynx Epidermoid Carcinoma) | 3.66 ± 0.62 | [1] | |
| Compound 12c (6-aminocoumarin/piperazine hybrid) | A549 (Lung Cancer) | 0.40 | |
| MCF-7 (Breast Cancer) | 0.51 | ||
| Compound 47 (6-pyrazolinylcoumarin derivative) | CCRF-CEM (Leukemia) | 1.88 | [2] |
| MOLT-4 (Leukemia) | 1.92 | [2] | |
| Coumarin-6-sulfonamide derivative 13a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [3] |
| Coumarin-6-sulfonamide derivative 15a | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [3] |
Experimental Protocols for In Vitro Assays
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are the protocols for key in vitro assays used to characterize the anticancer activity of 6-aminocoumarin derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 6-aminocoumarin derivative and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the 6-aminocoumarin derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[5]
-
Cell Cycle Analysis
Flow cytometry is also employed to determine the effect of a compound on the cell cycle progression.
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide can be used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the 6-aminocoumarin derivative, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of coumarin derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Signaling Pathway of Coumarin Derivatives in Cancer
Coumarin derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Analysis of Coumarin-Based VEGFR-2 Inhibitors in Oncology Research
A deep dive into the efficacy and mechanisms of emerging coumarin derivatives targeting a key player in tumor angiogenesis, this guide offers a comprehensive comparison for researchers and drug development professionals.
The quest for novel anti-cancer agents has led scientists to explore a diverse range of chemical scaffolds, with coumarins emerging as a particularly promising class. These naturally occurring compounds and their synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). As a pivotal mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—VEGFR-2 represents a prime target for therapeutic intervention. This guide provides a comparative analysis of several recently developed coumarin-based VEGFR-2 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Coumarin-Based VEGFR-2 Inhibitors
The anti-cancer potential of novel coumarin derivatives is typically evaluated through a series of in vitro assays. A primary measure of efficacy is the half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase, which quantifies the drug concentration required to inhibit 50% of the enzyme's activity. Furthermore, the cytotoxic effects of these compounds on cancer cell lines are assessed to determine their ability to induce cell death. The following table summarizes the performance of several noteworthy coumarin-based VEGFR-2 inhibitors from recent studies, benchmarked against established anti-cancer drugs.
| Compound | VEGFR-2 IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference VEGFR-2 IC50 (µM) | Reference Cytotoxicity IC50 (µM) |
| Compound 4a | 0.36 | MCF-7 | 1.24 | Staurosporine | 0.33 | 8.81 |
| Compound 4k (Tyr) | 23.6 | MCF-7 | 4.98 | Sorafenib | 30 | - |
| Compound 6c (β-Ala-L-Met) | 34.2 | MCF-7 | 5.85 | Sorafenib | 30 | - |
| Thiazolyl Coumarin 6d | - | MCF-7 | 10.5 | Sorafenib | - | 5.10 |
| Thiazolyl Coumarin 6b | - | MCF-7 | 11.2 | Sorafenib | - | 5.10 |
| Pyrazolylindolin-2-one Coumarin 4j | 0.64 | A375 | 0.96 | Sorafenib | - | - |
| Thiazolopyrazolyl Coumarin 90 | 0.034 | MCF-7 | 5.41 | Doxorubicin | - | 6.73 |
Delving into the Mechanism: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of intracellular signaling events. This pathway is crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Coumarin-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling.
Caption: The VEGFR-2 signaling cascade and the inhibitory action of coumarin compounds.
A Roadmap for Discovery: Experimental Workflow
The identification and validation of novel coumarin-based VEGFR-2 inhibitors follow a structured experimental workflow. This process begins with the synthesis of new coumarin derivatives, followed by a series of in vitro and in vivo assays to assess their biological activity and therapeutic potential.
Caption: A typical experimental workflow for the screening of coumarin-based VEGFR-2 inhibitors.
Structure-Activity Relationship (SAR): A Glimpse into Design Principles
The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin scaffold. While a detailed quantitative SAR is beyond the scope of this guide, a qualitative analysis of the provided data suggests certain trends. For instance, the attachment of different amino acid and dipeptide moieties at the C-3 position, as seen in compounds 4k and 6c, influences both VEGFR-2 inhibitory and cytotoxic activities.[1] Similarly, modifications at other positions, such as the introduction of a thiazole ring, can yield potent anti-cancer agents.[2]
Caption: The logical relationship in the structure-activity analysis of coumarin derivatives.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.
-
Preparation of Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds are prepared in an appropriate assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Assay Plate Preparation: The test compounds are serially diluted and added to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: VEGFR-2 kinase and the substrate are added to the wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based detection using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.
-
Data Analysis: The luminescence or absorbance is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A375) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the coumarin derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The media is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Disclaimer: The experimental protocols provided are generalized and may require optimization based on the specific laboratory conditions and reagents used.
This comparative guide highlights the significant potential of coumarin-based compounds as a source of novel VEGFR-2 inhibitors for cancer therapy. The presented data and methodologies offer a valuable resource for researchers in the field, facilitating the ongoing efforts to develop more effective and targeted anti-cancer drugs.
References
A Comparative Guide to 6-Amino-2H-chromen-2-one Based Fluorescent Sensors: Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fluorescent sensors based on the 6-Amino-2H-chromen-2-one (6-aminocoumarin) scaffold, with a focus on their cross-reactivity profiles. The selection of a highly selective fluorescent probe is critical for the accurate detection and quantification of specific analytes in complex biological and environmental samples. This document summarizes quantitative data from various studies, details experimental protocols for cross-reactivity assessment, and visualizes key signaling pathways and workflows to aid in the selection of the most appropriate sensor for your research needs.
Performance Comparison of this compound Based Sensors
The selectivity of a fluorescent sensor is a paramount performance metric. The following tables summarize the cross-reactivity of different this compound derivatives against a panel of common interfering ions. The data is presented as the fluorescence response of the sensor to the interfering ion relative to its response to the primary target analyte.
Table 1: Cross-Reactivity of Iminocoumarin-based Sensor L for Cu²⁺
| Interfering Ion (50 equivalents) | Fluorescence Response |
| Li⁺ | No significant interference |
| Na⁺ | No significant interference |
| Ca²⁺ | No significant interference |
| Mg²⁺ | No significant interference |
| Cr²⁺ | No significant interference |
| Mn²⁺ | No significant interference |
| Fe²⁺ | No significant interference |
| Co²⁺ | No significant interference |
| Ni²⁺ | No significant interference |
| Zn²⁺ | No significant interference |
| Cd²⁺ | No significant interference |
| Pb²⁺ | No significant interference |
| Ag⁺ | No significant interference |
| Hg²⁺ | Slight color change, no fluorescence interference |
Data synthesized from a study on an iminocoumarin derivative for Cu²⁺ detection. The study notes that while Hg²⁺ induced a slight color change, it did not interfere with the selective fluorescence quenching by Cu²⁺[1].
Table 2: Cross-Reactivity of Coumarin-Naphthalimide Probe L for Cu²⁺
| Interfering Ion (3 equivalents) | Fluorescence Response |
| K⁺ | No significant interference |
| Fe²⁺ | No significant interference |
| Ca²⁺ | No significant interference |
| Na⁺ | No significant interference |
| Ag⁺ | No significant interference |
| Co²⁺ | No significant interference |
| Mg²⁺ | No significant interference |
| Cd²⁺ | No significant interference |
| Ni²⁺ | No significant interference |
| Ba²⁺ | No significant interference |
| Pb²⁺ | No significant interference |
| Al³⁺ | No significant interference |
| Sr²⁺ | No significant interference |
| Mn²⁺ | No significant interference |
| Zn²⁺ | No significant interference |
| Hg²⁺ | No significant interference |
| Ce³⁺ | No significant interference |
| Y³⁺ | No significant interference |
| Fe³⁺ | No significant interference |
This data is based on a naphthalimide-modified coumarin derivative, which demonstrated high selectivity for Cu²⁺ over a wide range of other metal ions[2].
Table 3: Selectivity of 6-Aminocoumarin for Nitrite Ion (NO₂⁻)
| Interfering Anion | Interference Level |
| Other common anions | Almost negligible |
A study established 6-aminocoumarin as an efficient and selective fluorescent sensor for nitrite ions, with minimal interference from other common anions[3].
Signaling Pathways and Sensing Mechanisms
The fluorescence modulation of this compound based sensors upon analyte binding is often governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and fluorescence quenching.
General Signaling Pathway for Metal Ion Detection
Caption: Analyte binding modulates the sensor's fluorescence output.
The sensing mechanism for metal ions often involves the formation of a coordination complex between the metal ion and a receptor unit appended to the 6-aminocoumarin fluorophore. This interaction can lead to fluorescence quenching due to the paramagnetic nature of many transition metal ions, which promotes non-radiative decay pathways[4]. Alternatively, the binding can disrupt or alter the ICT state of the molecule, leading to a change in the fluorescence emission. The inherent ability of certain metal ions like Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, and Fe³⁺ to quench fluorescence is a common phenomenon exploited in the design of "turn-off" sensors[5].
Experimental Protocols
The following provides a generalized methodology for the synthesis of a 6-aminocoumarin based sensor and the subsequent evaluation of its cross-reactivity.
Synthesis of a Schiff Base 6-Aminocoumarin Sensor
This protocol describes a general procedure for synthesizing an iminocoumarin derivative, which can be adapted for various aldehydes to create a library of sensors.
Caption: General workflow for synthesizing iminocoumarin sensors.
Cross-Reactivity (Selectivity) Study Protocol
This protocol outlines the steps to assess the selectivity of a newly synthesized sensor.
Caption: Standard procedure for evaluating sensor selectivity.
Alternative Sensing Technologies
While this compound based sensors offer many advantages, it is important to consider alternative fluorescent probes for specific applications. The choice of fluorophore will depend on the target analyte, desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield), and the experimental environment.
Table 4: Comparison with Other Fluorescent Scaffolds
| Fluorophore Class | Typical Target Analytes | Key Advantages | Key Disadvantages |
| 6-Aminocoumarin | Metal ions, pH, ROS/RNS | Large Stokes shift, environmentally sensitive emission | Can have lower quantum yields compared to other dyes |
| Fluorescein | pH, enzyme activity | High quantum yield, well-established chemistry | pH sensitive, prone to photobleaching |
| Rhodamine | Metal ions, enzyme activity | High photostability, bright fluorescence | Can be prone to self-quenching at high concentrations |
| BODIPY | Metal ions, lipids, viscosity | High photostability, sharp emission peaks, less sensitive to solvent polarity and pH | Can be more challenging to synthesize and functionalize |
| Cyanine Dyes | DNA, proteins, thiols | Long-wavelength emission (NIR), suitable for in vivo imaging | Can have lower quantum yields and stability in aqueous solutions |
Conclusion
This compound and its derivatives represent a versatile class of fluorescent sensors with demonstrated utility in the detection of various analytes. Their attractive photophysical properties, including large Stokes shifts and sensitivity to the local environment, make them valuable tools in chemical biology and diagnostics. However, as with any sensor, a thorough evaluation of their cross-reactivity is essential to ensure the reliability of experimental results. This guide provides a starting point for researchers to compare the performance of these sensors and to design rigorous experiments for their validation. The provided protocols and diagrams offer a framework for the synthesis and characterization of novel probes based on this promising scaffold.
References
- 1. Selective colorimetric and fluorometric sensing of Cu(ii) by iminocoumarin derivative in aqueous buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Aminocoumarin Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in silico performance of 6-aminocoumarin derivatives against various biological targets. The information is compiled from recent studies and presented with supporting experimental data and detailed methodologies to aid in the rational design of novel therapeutics.
The coumarin scaffold, particularly 6-aminocoumarin, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Molecular docking studies are a cornerstone in the initial stages of drug discovery, offering insights into the potential binding modes and affinities of these compounds with their protein targets. This guide summarizes key findings from comparative docking studies of 6-aminocoumarin and related derivatives.
Quantitative Data Summary
The following tables summarize the binding affinities and biological activities of various coumarin derivatives from different studies. This allows for a direct comparison of their potential efficacy against several key protein targets.
Table 1: Comparative Docking Scores of Coumarin Derivatives against DNA Gyrase
| Compound/Derivative | PDB ID of Target | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Software Used |
| Analogue-1 | 4URO | -7.1 | Novobiocin | -7.7 | AutoDock Vina |
| Analogue-2 | 4URO | -7.7 | Novobiocin | -7.7 | AutoDock Vina |
| Analogue-3 | 4URO | -7.7 | Novobiocin | -7.7 | AutoDock Vina |
| AM1 | 1KZN | -8.885 | Clorobiocin | -64.36 (dG bind) | Glide |
| AM5 | 1KZN | Not specified | Clorobiocin | -64.36 (dG bind) | Glide |
Table 2: Comparative Docking Scores and IC50 Values of Coumarin Derivatives against Cancer-Related Kinases
| Compound/Derivative | Target | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coumarin Derivative 2 | EGFR | Not Specified | -7.091 | Not Specified | Erlotinib | Not Specified |
| Coumarin Derivative 4 | EGFR | Not Specified | -7.018 | Not Specified | Erlotinib | Not Specified |
| Compound 5 | EGFR | 1M17 | High | 0.1812 | Erlotinib | 0.1344 |
| Compound 4b | EGFR | 1M17 | Favorable | Not Specified | Erlotinib | 0.1344 |
| Compound 4c | EGFR | 1M17 | Favorable | 8.5 (MDA-MB-231) | Erlotinib | Not Specified |
| Compound 4d | EGFR | 1M17 | Favorable | Not Specified | Erlotinib | 0.1344 |
| Compound 5 | PI3Kβ | 4JPS | High | Not Specified | LY294002 | Not Specified |
| Coumarin-1,3,4-oxadiazole 38a | Not Specified | Not Specified | Not Specified | < 5 (MCF-7) | Not Specified | Not Specified |
| Coumarin-1,3,4-oxadiazole 38b | Not Specified | Not Specified | Not Specified | 7.07 (MDA-MB-231) | Not Specified | Not Specified |
| Coumarin-1,3,4-oxadiazole 38c | Not Specified | Not Specified | Not Specified | 7.07 (MDA-MB-231) | Not Specified | Not Specified |
| Coumarin-thiazole hybrid 43a-d | CDK2 | Not Specified | Not Specified | Superior to reference | Not Specified | Not Specified |
Table 3: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 4-PAC | A. baumannii | 8 | Ciprofloxacin | 4 |
| 4-PAC | E. coli | 9 | Ciprofloxacin | 4 |
| 4-PAC | S. aureus | 10 | Ciprofloxacin | 4 |
| 4-DPA-3IC | Various | 5-11 | Ciprofloxacin | 4 |
| 4-3-PIC T | E. coli | 5 | Ciprofloxacin | 4 |
| 4-3-PIC T | B. subtilis | 10 | Ciprofloxacin | 4 |
| 3-I-4-PAC | S. aureus | 6 | Ciprofloxacin | 4 |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited molecular docking studies.
Molecular Docking Workflow
A typical in silico molecular docking study follows a structured workflow to predict the binding interactions between a ligand (e.g., a 6-aminocoumarin derivative) and a protein target.
1. Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
The protein is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 6-aminocoumarin derivatives are drawn using chemical drawing software.
-
These 2D structures are converted to 3D structures.
-
The ligands are energy minimized to obtain their most stable conformation.
3. Grid Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid are crucial for guiding the docking process.
4. Molecular Docking:
-
Docking simulations are performed using software such as AutoDock or Glide. The program explores various possible conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Signaling Pathways
The biological activity of 6-aminocoumarin derivatives is often attributed to their interaction with key proteins in various signaling pathways. Understanding these pathways is crucial for interpreting the docking results and predicting the pharmacological effects of the compounds.
DNA Gyrase Inhibition Pathway
DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Aminocoumarins are known inhibitors of the GyrB subunit of DNA gyrase.[1][2]
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell proliferation and survival.[3][4][5][6] Its overactivation is implicated in many cancers, making it a prime target for anticancer drugs.
CDK2 Signaling Pathway in Cell Cycle
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[7][8][9] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.
References
- 1. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safe Disposal of 6-Amino-2H-chromen-2-one: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 6-Amino-2H-chromen-2-one, are critical components of responsible laboratory practice. Adherence to established disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times to mitigate exposure risks.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
This table summarizes the primary hazard associated with this compound as identified in safety data sheets.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when handling the substance outside of a well-ventilated area.
Step-by-Step Disposal Procedure for this compound Waste
The recommended method for the disposal of this compound is through an accredited hazardous waste management service.[1][2] Under no circumstances should this chemical be disposed of with regular laboratory trash or released into the sewage system.[1][3]
-
Waste Segregation and Collection:
-
Collect all solid this compound waste, including contaminated materials like weighing paper and pipette tips, in a designated, sealable, and chemically compatible container.[1][2] Plastic containers are often preferred for their durability.[1]
-
Ensure the waste container is stored in a well-ventilated and secure satellite accumulation area.[1]
-
-
Labeling of Waste Containers:
-
Disposal of Empty Containers:
-
To be considered non-hazardous, empty containers of this compound must be triple-rinsed.[1]
-
Add a solvent (such as acetone or ethanol) to the container, filling it to approximately 5-10% of its volume.[1]
-
Securely cap and shake the container to rinse all interior surfaces thoroughly.[1]
-
Pour the rinsate into the designated this compound hazardous waste container.[1]
-
Repeat this rinsing process two more times for a total of three rinses.[1]
-
After the final rinse, deface or remove the original chemical label.[1] The clean, unlabeled container can then be disposed of according to your institution's policies for non-hazardous waste.[1]
-
-
Spill Cleanup Protocol:
-
In the event of a spill, avoid the generation of dust.[2]
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2][4]
-
After the bulk of the material has been removed, decontaminate the spill area with an appropriate cleaning agent.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
-
Arranging for Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
Keep the container closed except when adding waste.[1]
-
Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal contractor.[1] You may need to complete a hazardous waste information form.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
